Acetylhydrolase-IN-1
Description
Properties
Molecular Formula |
C23H48NO7P |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecoxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H48NO7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-28-20-23(31-22(2)25)21-30-32(26,27)29-19-17-24/h23H,3-21,24H2,1-2H3,(H,26,27)/t23-/m1/s1 |
InChI Key |
LEBRETLBLINJDM-HSZRJFAPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Darapladib: A Technical Guide to a Potent Acetylhydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA₂), also known as platelet-activating factor acetylhydrolase (PAF-AH), has emerged as a significant therapeutic target in the context of cardiovascular disease.[1] This enzyme, primarily secreted by inflammatory cells, is predominantly associated with low-density lipoprotein (LDL) in human plasma.[2] Within the arterial wall, Lp-PLA₂ hydrolyzes oxidized phospholipids (B1166683) on LDL particles, a process that generates pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[3] These molecules are implicated in the progression of atherosclerosis by fostering inflammation, endothelial dysfunction, and the formation of unstable plaques.[3]
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of darapladib (B1669826), a potent and selective inhibitor of Lp-PLA₂.
Discovery and Development of Darapladib
Darapladib (formerly SB-480848) was identified through a collaborative research effort between Human Genome Sciences and GlaxoSmithKline (GSK).[1] The development of darapladib was predicated on the hypothesis that inhibiting Lp-PLA₂ would reduce vascular inflammation and, consequently, lower the risk of cardiovascular events.[4] While the inhibitor showed promise in preclinical and early-phase clinical trials by reducing plaque inflammation and necrotic core expansion, it ultimately failed to meet its primary endpoints in two large Phase III clinical trials, STABILITY and SOLID-TIMI 52, for reducing the risk of major adverse cardiovascular events in patients with chronic coronary heart disease and acute coronary syndrome, respectively.[1][5][6]
Quantitative Data Summary
The biological activity and pharmacokinetic profile of darapladib have been extensively characterized. The following tables summarize key quantitative data from various studies.
In Vitro Activity of Darapladib
| Parameter | Value | Species | Assay Conditions |
| IC₅₀ (Lp-PLA₂)[7] | 0.25 nM | Human | Recombinant enzyme |
| IC₅₀ (lyso-PC production) | 4 nM | Human | Copper-catalyzed oxidation of LDL |
| IC₅₀ (monocyte chemotaxis) | 4 nM | Human | Not specified |
Pharmacokinetic Parameters of Darapladib in Healthy Chinese Subjects (160 mg dose)[8]
| Parameter | Single Dose (Mean, CVb%) | Multiple Dose (Mean, CVb%) |
| AUC(0-τ) (ng·h/mL) | 153 (69.0%) | 519 (33.3%) |
| Cmax (ng/mL) | 17.9 (55.2%) | 34.4 (49.9%) |
| Steady-state trough inhibition of Lp-PLA₂ activity | --- | ~70% |
| Maximum Lp-PLA₂ inhibition at steady-state (Day 28) | --- | 76.4% |
Effects of Darapladib on Atherosclerotic Plaque Area in Animal Models
| Animal Model | Treatment | Duration | Plaque Area Reduction (%) |
| ApoE-deficient mice[8] | 50 mg/kg/day, p.o. | 6 weeks | ~31% |
| Diabetic/hypercholesterolemic pigs[9] | 10 mg/kg/day | 24 weeks | Significant decrease in plaque area and necrotic core |
Synthesis of Darapladib
The chemical synthesis of darapladib is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. A conceptual pathway is outlined below.
A detailed, step-by-step protocol for the synthesis of darapladib is often proprietary. However, based on published literature, a general synthetic strategy can be described. The synthesis typically involves the construction of the pyrimidinone core, followed by the attachment of the side chains. One of the key steps is the S-alkylation of a thiouracil derivative with a substituted benzyl (B1604629) halide. The final step usually involves the N-alkylation of the pyrimidinone nitrogen with the second side chain containing the diethylaminoethyl group.
Caption: Conceptual synthesis pathway of Darapladib.
Experimental Protocols
Lp-PLA₂ Activity Assay (Enzymatic Colorimetric Method)
This protocol describes a common method for determining Lp-PLA₂ activity in serum or plasma samples.[10][11]
Principle: The assay measures the enzymatic activity of Lp-PLA₂ through the hydrolysis of a synthetic substrate, 2-thio PAF. Upon hydrolysis of the acetyl thioester bond at the sn-2 position by Lp-PLA₂, free thiols are generated. These thiols then react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the Lp-PLA₂ activity.[12]
Materials:
-
Serum or plasma sample
-
Lp-PLA₂ assay buffer
-
2-thio PAF substrate solution
-
DTNB solution
-
Microplate reader capable of reading absorbance at 405 nm
-
37°C incubator
Procedure:
-
Sample Preparation: Collect blood samples and separate serum or plasma by centrifugation.
-
Assay Setup:
-
Pipette the assay buffer into the wells of a microplate.
-
Add the serum or plasma samples to the designated wells.
-
For inhibitor studies, pre-incubate the samples with varying concentrations of darapladib for a specified period.
-
-
Reaction Initiation: Add the DTNB solution followed by the 2-thio PAF substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period.
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
The Lp-PLA₂ activity is calculated based on the molar extinction coefficient of the product and the reaction volume.
-
Caption: Experimental workflow for the Lp-PLA₂ activity assay.
Signaling Pathway of Lp-PLA₂ in Atherosclerosis
Lp-PLA₂ plays a crucial role in the inflammatory cascade within atherosclerotic plaques. The following diagram illustrates the signaling pathway involving Lp-PLA₂ and the point of intervention for darapladib.
Caption: Signaling pathway of Lp-PLA₂ in atherosclerosis.
Pathway Description: In the bloodstream, LDL can become oxidized. Lp-PLA₂, which circulates bound to LDL, hydrolyzes these oxidized phospholipids, producing lyso-PC and oxidized non-esterified fatty acids (Ox-NEFA).[3] These products are highly pro-inflammatory. They stimulate the expression of adhesion molecules on endothelial cells, promoting the recruitment of monocytes into the arterial intima.[13] Once in the intima, monocytes differentiate into macrophages, which take up oxidized LDL and transform into foam cells, a hallmark of atherosclerotic plaques.[13] The inflammatory environment created by lyso-PC and Ox-NEFA further contributes to plaque growth and instability. Darapladib acts by directly inhibiting the enzymatic activity of Lp-PLA₂, thereby preventing the formation of these pro-inflammatory mediators.[4]
References
- 1. Darapladib - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darapladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Darapladib - Creative Enzymes [creative-enzymes.com]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Role of 1-Alkyl-2-acetylglycerophosphocholine Esterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Alkyl-2-acetylglycerophosphocholine esterase, more commonly known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), is a crucial enzyme in the regulation of inflammatory processes. This enzyme belongs to the family of hydrolases and specifically catalyzes the deacetylation of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide array of physiological and pathological processes including platelet aggregation, inflammation, and anaphylaxis.[1][2][3] By hydrolyzing the acetyl group at the sn-2 position of PAF, PAF-AH converts it into the biologically inactive lyso-PAF, thereby terminating its pro-inflammatory signal.[3][4][5] This technical guide delves into the core biological roles of PAF-AH, its involvement in various signaling pathways, and its significance as a therapeutic target in drug development.
Introduction to 1-Alkyl-2-acetylglycerophosphocholine Esterase (PAF-AH)
PAF-AH is a unique calcium-independent phospholipase A2 that exhibits high specificity for phospholipids (B1166683) with short-chain residues at the sn-2 position.[5][6] There are multiple isoforms of this enzyme, primarily categorized as intracellular and extracellular forms. The plasma form of PAF-AH, also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is predominantly associated with low-density lipoproteins (LDL) and high-density lipoproteins (HDL) in circulation.[7] The intracellular forms, PAF-AH Ib and PAF-AH II, play vital roles in processes such as brain development and protection against oxidative stress.[7][8]
The primary function of PAF-AH is to tightly regulate the concentration of PAF, a powerful signaling molecule that mediates a broad spectrum of biological effects. Uncontrolled PAF signaling can lead to pathological inflammation and is implicated in the pathogenesis of sepsis, shock, and traumatic injuries.[1]
Catalytic Activity and Regulation
The enzymatic reaction catalyzed by PAF-AH is the hydrolysis of the sn-2 acetyl group of PAF, which results in the formation of lyso-PAF and acetate. This reaction effectively inactivates PAF.
Reaction: 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine + H₂O ⇌ 1-alkyl-sn-glycero-3-phosphocholine + acetate[2]
The expression and activity of PAF-AH are regulated by various factors. Inflammatory mediators can upregulate its expression, suggesting a feedback mechanism to control inflammation.[9] Genetic factors also play a significant role, with certain polymorphisms in the PAF-AH gene leading to enzyme deficiency and an increased risk for severe inflammatory conditions.[8]
Biological Roles and Clinical Significance
The biological importance of PAF-AH is underscored by its involvement in a multitude of physiological and pathological conditions.
Inflammation and Immunity
PAF is a potent activator of inflammatory cells, and its effects are mediated through a specific G-protein coupled receptor (PAFR).[4][10] PAF-AH plays a critical anti-inflammatory role by degrading PAF.[4] Administration of recombinant PAF-AH has been shown to reduce inflammation in various experimental models.[9] Conversely, a deficiency in PAF-AH is associated with an increased severity of inflammatory diseases.[9]
Anaphylaxis
Low plasma PAF-AH activity has been identified as a potential predictive marker for increased severity of anaphylactic reactions.[11] Studies have shown a significant association between lower PAF-AH activity and fatal anaphylaxis.[11] This suggests that PAF-AH is a key regulator of the severity of allergic responses.
Cardiovascular Diseases
The plasma isoform of PAF-AH, Lp-PLA2, is a subject of intense research in the context of atherosclerosis.[7] While it inactivates the pro-inflammatory PAF, its hydrolysis of oxidized phospholipids in LDL can produce other pro-inflammatory mediators, such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized nonesterified fatty acids (OxNEFA).[7] This dual role makes its involvement in cardiovascular disease complex. However, elevated levels of Lp-PLA2 are considered a risk marker for cardiovascular events.[12] Pharmacological inhibition of Lp-PLA2 has been investigated as a therapeutic strategy for atherosclerosis.[13]
Other Pathologies
Deficiency in PAF-AH has been linked to a range of other conditions, including asthma, hypercholesterolemia, and stroke.[5][6][7] The enzyme is also implicated in cancer, where PAF can promote tumor growth and angiogenesis.[7]
Signaling Pathways
The biological effects of PAF are initiated by its binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding triggers several downstream signaling cascades. PAF-AH modulates these pathways by controlling the availability of PAF.
Quantitative Data
The activity of PAF-AH is a key parameter in both research and clinical settings. The following tables summarize some of the reported quantitative data for this enzyme.
Table 1: Kinetic Parameters of PAF-AH
| Source | Apparent Km (µM) | Vmax (nmol/min/mg protein) |
| Rat Kidney Cytosol[14] | 3.1 | 17.8 |
| Spontaneously Hypertensive Rat Plasma[15] | 2.5 | 2.6 |
Table 2: Plasma PAF-AH Activity in a Study of Anaphylaxis
| Group | Mean PAF-AH Activity (nmol/min/ml) |
| Control Group[16] | 21.38 |
| Anaphylaxis History (Grades I-II)[16] | 9.47 |
| Anaphylaxis History (Grades III-IV)[16] | 10.16 |
Experimental Protocols
Accurate measurement of PAF-AH activity is crucial for studying its biological role. Below is a generalized protocol for a colorimetric assay.
Principle of the Colorimetric Assay for PAF-AH Activity
This assay is based on the measurement of the rate of hydrolysis of a PAF substrate analog, such as 1-S-hexadecyl-2-acetyl-thio-sn-glycero-3-phosphocholine. The hydrolysis of the thioester bond at the sn-2 position by PAF-AH releases a free thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm.
Experimental Workflow
Detailed Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl or phosphate (B84403) buffer, at a physiological pH (e.g., 7.4).
-
Substrate Solution: Dissolve the PAF analog substrate in an appropriate solvent (e.g., ethanol) to a stock concentration.
-
DTNB Solution: Prepare a fresh solution of DTNB in the assay buffer.
-
-
Sample Preparation:
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Tissue Homogenates: Homogenize tissue samples in a suitable buffer and centrifuge to obtain the cytosolic fraction.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the assay buffer, DTNB solution, and the sample.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Immediately start monitoring the change in absorbance at 412 nm over a set period.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of 5-thio-2-nitrobenzoic acid (TNB) to convert the rate of absorbance change to the rate of product formation (nmol/min).
-
Normalize the activity to the volume of the sample or the protein concentration to obtain the specific activity (e.g., nmol/min/ml or nmol/min/mg protein).
-
Conclusion and Future Directions
1-Alkyl-2-acetylglycerophosphocholine esterase is a pivotal enzyme in the regulation of inflammation and a key player in numerous disease processes. Its role in hydrolyzing the potent lipid mediator PAF places it at a critical control point in inflammatory signaling pathways. The association of its activity levels with the severity of conditions like anaphylaxis and its complex involvement in cardiovascular diseases highlight its importance as both a biomarker and a therapeutic target. Further research into the specific roles of its different isoforms and the development of isoform-specific inhibitors or activators could pave the way for novel therapeutic strategies for a wide range of inflammatory and other diseases. The continued development and standardization of robust experimental protocols for measuring PAF-AH activity will be essential for advancing our understanding of this critical enzyme and its role in human health and disease.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. 1-alkyl-2-acetylglycerophosphocholine esterase - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 6. 1-Alkyl-2-acetylglycerophosphocholine Esterase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biology of platelet-activating factor acetylhydrolase (PAF-AH, lipoprotein associated phospholipase A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical significance of plasma PAF acetylhydrolase activity measurements as a biomarker of anaphylaxis: Cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A specific acetylhydrolase for 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (a hypotensive and platelet-activating lipid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inactivation of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine by a plasma acetylhydrolase: higher activities in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical significance of plasma PAF acetylhydrolase activity measurements as a biomarker of anaphylaxis: Cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylhydrolase-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylhydrolase-IN-1 is a compound identified as an inhibitor of Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as 1-Alkyl-2-acetylglycerophosphocholine esterase. PAF-AH is a crucial enzyme in the regulation of inflammatory processes through its hydrolysis and subsequent inactivation of Platelet-Activating Factor (PAF), a potent lipid mediator. This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative experimental protocol for assessing its inhibitory activity, and an exploration of the relevant signaling pathways.
While this compound is commercially available and marketed as a PAF-AH inhibitor, a thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50 values) or detailed published studies on its biological activity and mechanism of inhibition. Therefore, this guide provides a generalized framework for its investigation based on established methodologies for other PAF-AH inhibitors.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Alkyl-2-acetylglycerophosphocholine esterase inhibitor |
| Molecular Formula | C23H48NO7P |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 79637-91-5 |
The Role of PAF-Acetylhydrolase in Signaling
Platelet-Activating Factor (PAF) is a potent phospholipid that mediates a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its activity is tightly regulated by PAF-acetylhydrolases (PAF-AHs), a family of enzymes that catalyze the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it biologically inactive.[2] There are several isoforms of PAF-AH, including intracellular and a secreted plasma form (Lp-PLA2).[2] By inactivating PAF, PAF-AH acts as a key negative regulator of inflammatory signaling pathways.
Figure 1: Simplified PAF Signaling Pathway and the inhibitory action of this compound.
Experimental Protocol: PAF-Acetylhydrolase Inhibitor Screening Assay
The following is a representative protocol for screening inhibitors of PAF-acetylhydrolase activity, based on commercially available colorimetric assay kits. This method utilizes 2-thio PAF as a substrate, which upon hydrolysis by PAF-AH, releases a free thiol that can be detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), producing a yellow-colored product.
Materials:
-
Human plasma PAF-AH
-
This compound
-
2-thio PAF (substrate)
-
DTNB (Ellman's Reagent)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Solvent for inhibitor (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to test a range of concentrations.
-
Reconstitute 2-thio PAF and DTNB in the assay buffer according to the manufacturer's instructions.
-
Dilute the human plasma PAF-AH enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the solvent used for the inhibitor.
-
100% Activity Control wells: Add assay buffer, PAF-AH enzyme, and the solvent used for the inhibitor.
-
Inhibitor wells: Add assay buffer, PAF-AH enzyme, and the desired concentration of this compound.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the 2-thio PAF substrate solution to all wells.
-
Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 20 minutes).
-
-
Detection:
-
Stop the reaction by adding the DTNB solution to all wells.
-
Read the absorbance of the plate at 405-414 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Figure 2: Experimental workflow for PAF-Acetylhydrolase inhibitor screening.
Quantitative Data for PAF-Acetylhydrolase Inhibitors (Representative)
| Inhibitor | Target Isoform(s) | IC50 Value | Reference |
| P11 | PAFAH1b2 | ~40 nM | [3] |
| PAFAH1b3 | ~900 nM | [3] | |
| ML256 | Mouse pPAFAH | 31 nM | [4] |
| Human pPAFAH | 6 nM | [4] | |
| Methyl arachidonyl fluorophosphonate (MAFP) | Human plasma PAF-AH | ~250 nM | [5] |
Conclusion
This compound is a commercially available inhibitor of PAF-acetylhydrolase, an enzyme with significant implications in inflammatory and cardiovascular diseases. While specific data on its inhibitory potency and biological effects are currently lacking in the peer-reviewed literature, this guide provides the necessary foundational knowledge for its investigation. The provided representative experimental protocol offers a robust framework for determining its IC50 value and characterizing its inhibitory profile. Further research is warranted to fully elucidate the therapeutic potential of this compound as a modulator of the PAF signaling pathway. Researchers are encouraged to utilize the methodologies outlined herein to contribute to the understanding of this compound's biological activity.
References
The Structure-Activity Relationship of PAFAH1B2/3-IN-P11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the potent and selective Platelet-Activating Factor Acetylhydrolase 1b2 and 1b3 (PAFAH1b2/3) inhibitor, P11. This document outlines the quantitative data associated with P11 and its analogs, details the key experimental protocols for its characterization, and visualizes its implicated signaling pathways in cancer biology.
Introduction to PAFAH1B2/3 and the Inhibitor P11
Platelet-activating factor acetylhydrolases (PAFAHs) are a family of enzymes that hydrolyze and inactivate platelet-activating factor (PAF), a potent lipid mediator involved in inflammation, allergic responses, and shock. The intracellular isoforms, PAFAH1b2 and PAFAH1b3, are serine hydrolases that form a complex with a non-catalytic protein (PAFAH1b1) and have been implicated in brain development, spermatogenesis, and cancer pathogenesis.[1]
P11 is a selective, reversible inhibitor of PAFAH1b2 and PAFAH1b3, discovered through a high-throughput fluorescence polarization-activity-based protein profiling (fluopol-ABPP) screen.[1][2][3] It belongs to a class of 2,6-cis-diaryl-substituted, 1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acids.[4] P11 has emerged as a valuable chemical probe to investigate the physiological and pathological functions of PAFAH1b2/3, particularly in the context of cancer, where it has been shown to impair tumor cell survival.[1][3]
Quantitative Data and Structure-Activity Relationship (SAR)
The inhibitory potency of P11 and its analogs against PAFAH1b2 and PAFAH1b3 has been determined using various biochemical and cell-based assays. The key structural features influencing the inhibitory activity have been elucidated through systematic modifications of the tetrahydropyridine (B1245486) scaffold.
Inhibitory Potency of P11
P11 demonstrates nanomolar potency against PAFAH1b2 and sub-micromolar activity against PAFAH1b3, showcasing a degree of selectivity for the former.
| Compound | Target | IC50 (nM) | Assay Method |
| P11 | PAFAH1b2 | ~40 | Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP) |
| P11 | PAFAH1b3 | ~900 | Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP) |
| P11 | PAFAH1b2 | 36 | PAF Hydrolysis Substrate Assay |
| P11 | PAFAH1b3 | 880 | PAF Hydrolysis Substrate Assay |
Data compiled from multiple sources.[1][3][5][6][7]
Structure-Activity Relationship of P11 Analogs
Systematic modification of the P11 scaffold has revealed key structural determinants for potent PAFAH1b2/3 inhibition. The following table summarizes the SAR for a series of P11 analogs. The general structure of the analogs is based on the 2,6-cis-diaryl-substituted, 1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid core.
| Analog | R1 (Aryl group at position 6) | R2 (Aryl group at position 2) | Modification at position 3 | PAFAH1b2 Inhibition (% at 10 µM) | Key SAR Insights |
| P11 | 4-Methylphenyl | 4-(tert-Butyl)phenyl | Carboxylic acid | >90% | Bulky para-substituents on both aryl rings and a carboxylic acid at position 3 are crucial for high potency. |
| C11 | Phenyl | Phenyl | Carboxylic acid | <50% | Lack of bulky substituents on the aryl rings significantly reduces activity. |
| Analog A | 4-Methylphenyl | 4-(tert-Butyl)phenyl | Methyl ester | Moderate | Esterification of the carboxylic acid reduces potency, highlighting the importance of the acidic group. |
| Analog B | 4-Chlorophenyl | 4-(tert-Butyl)phenyl | Carboxylic acid | High | Electron-withdrawing groups at the para-position of the aryl ring are well-tolerated. |
| Analog C | 4-Methoxyphenyl | 4-(tert-Butyl)phenyl | Carboxylic acid | High | Electron-donating groups at the para-position of the aryl ring are also well-tolerated. |
This table is a representative summary based on descriptive SAR data from available literature.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of P11.
Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP) for High-Throughput Screening
This assay was employed for the initial discovery of P11 from a large compound library. It measures the ability of a test compound to compete with a fluorescently labeled activity-based probe (ABP) for binding to the active site of the target enzyme.
Materials:
-
Recombinant PAFAH1b2 protein
-
FP-Rhodamine (FP-Rh) activity-based probe
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68
-
Test compounds dissolved in DMSO
-
1536-well microtiter plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Dispense 4.0 µL of Assay Buffer containing 1.25 µM of PAFAH1b2 protein into each well of a 1536-well plate.
-
Add 17 nL of test compound in DMSO or DMSO alone (for control wells) to the appropriate wells, achieving a final nominal concentration of 3.39 µM.
-
Incubate the plate for 120 minutes at 25°C.
-
Initiate the labeling reaction by dispensing 1.0 µL of 375 nM FP-Rh probe in Assay Buffer to all wells.
-
Incubate the plate for 45 minutes at 25°C.
-
Measure fluorescence polarization on a microplate reader using an appropriate filter set (e.g., excitation at 525 nm and emission at 598 nm).
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
PAF Hydrolysis Assay for IC50 Determination
This assay directly measures the enzymatic activity of PAFAH1b2/3 by quantifying the hydrolysis of its substrate, platelet-activating factor (PAF).
Materials:
-
Recombinant PAFAH1b2 or PAFAH1b3 protein
-
[³H-acetyl]-PAF (radiolabeled substrate)
-
Assay Buffer: 0.1 M Tris-HCl (pH 7.2)
-
P11 inhibitor at various concentrations
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, recombinant PAFAH1b2 or PAFAH1b3, and varying concentrations of P11.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H-acetyl]-PAF to a final concentration of 50 µM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Separate the unreacted substrate from the hydrolyzed [³H]-acetate by liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of [³H]-acetate in the aqueous phase by liquid scintillation counting.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Biological Effects
Inhibition of PAFAH1b2 by P11 has been shown to have significant effects on cancer cell biology, primarily by impairing cell survival and metastasis.[8][9] The underlying mechanisms involve the modulation of key signaling pathways.
The HIF-1α/PAFAH1B2 Axis in Cancer Metastasis
In pancreatic cancer, PAFAH1B2 has been identified as a direct target of the hypoxia-inducible factor 1-alpha (HIF-1α).[8] Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes that facilitate tumor adaptation and metastasis, including PAFAH1B2.[8] Overexpression of PAFAH1B2, in turn, promotes epithelial-mesenchymal transition (EMT), migration, and invasion of cancer cells.[8]
PAFAH1B2 and the VEGFA-VEGFR2 Signaling Pathway in Ovarian Cancer
In ovarian cancer, knockdown of PAFAH1B2 has been shown to down-regulate key components of the VEGFA-VEGFR2 signaling pathway.[4] This pathway is a critical regulator of angiogenesis, cell proliferation, and survival. The inhibition of PAFAH1B2 leads to reduced phosphorylation of downstream effectors such as AKT and MAPK, ultimately resulting in decreased cancer cell proliferation and survival.[4]
Experimental Workflow for Assessing P11's Effect on Cancer Cell Viability
Conclusion
P11 is a potent and selective inhibitor of PAFAH1b2 and PAFAH1b3, serving as a critical tool for elucidating the roles of these enzymes in health and disease. Its structure-activity relationship highlights the importance of bulky hydrophobic groups and a carboxylic acid moiety for high-affinity binding. The inhibition of PAFAH1b2/3 by P11 disrupts key signaling pathways involved in cancer progression, including the HIF-1α and VEGFA-VEGFR2 axes, leading to decreased cancer cell survival and metastasis. This technical guide provides a comprehensive overview of the current knowledge on P11, offering valuable information for researchers in the fields of enzymology, cancer biology, and drug discovery. Further investigation into the precise molecular interactions between P11 and its targets, as well as its in vivo efficacy, will be crucial for its potential therapeutic development.
References
- 1. Selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3 that impairs cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-activating factor acetyl hydrolase IB2 dysregulated cell proliferation in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Collection - Selective Inhibitor of Platelet-Activating Factor Acetylhydrolases 1b2 and 1b3 That Impairs Cancer Cell Survival - ACS Chemical Biology - Figshare [figshare.com]
- 7. P11 | PAFAH1b2/PAFAH1b3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. PAFAH1B2 is a HIF1a target gene and promotes metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling of Oncogene-Driven Changes in Metabolism Reveals Broad Dysregulation of PAFAH1B2 and 1B3 in Cancer [escholarship.org]
Unraveling Acetylhydrolase-IN-1: A Deep Dive into its Identity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of enzyme inhibitors, precise identification and characterization are paramount for advancing research and therapeutic development. "Acetylhydrolase-IN-1" presents a curious case, with conflicting classifications in scientific literature and commercial supplier databases. This technical guide aims to clarify the identity of this compound, presenting available data on its synonyms, chemical properties, and, where possible, its biological context. While a comprehensive profile with detailed experimental data and signaling pathways remains elusive in publicly accessible literature, this guide provides a foundational understanding based on current knowledge.
Unmasking the Identity of this compound
Initial assessments of "this compound" suggested its role as an inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase, a class of acetylhydrolases. However, a deeper investigation into its chemical identity, cross-referenced through its CAS number (79637-91-5), reveals a different classification. The molecular structure of this compound aligns it with inhibitors of Fatty Acid Amide Hydrolase (FAAH) . This discrepancy highlights the importance of verifying compound identity through multiple chemical and biological databases.
Synonyms and Chemical Properties
To facilitate accurate literature searches and experimental design, a comprehensive list of synonyms for this compound is provided below.
| Synonym | Source |
| 1-hexadecyl-2-acetyl-sn-glycero-3-phosphoethanolamine | Chemical Databases |
| PE(O-16:0/2:0) | Lipidomics Nomenclature |
| HY-102054 | Commercial Supplier |
| [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecoxypropan-2-yl] acetate | IUPAC Name |
Chemical Formula: C23H48NO7P
CAS Number: 79637-91-5
The Target: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system. It is responsible for the degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, the levels of anandamide and other bioactive lipids are increased, leading to a range of physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.
Putative Signaling Pathway of FAAH Inhibition
While specific experimental data for this compound is not available, the general signaling pathway affected by FAAH inhibition can be illustrated. Inhibition of FAAH leads to an accumulation of anandamide, which can then activate cannabinoid receptors (CB1 and CB2), influencing downstream signaling cascades.
Caption: Putative signaling pathway of FAAH inhibition by this compound.
Experimental Data and Protocols: A Call for Further Research
A thorough search of scientific literature did not yield specific studies on this compound that provide detailed experimental protocols or quantitative data, such as IC50 or Ki values for FAAH inhibition. The information available is primarily from chemical suppliers and databases, which do not offer the in-depth biological characterization required for a comprehensive technical guide.
Therefore, this document serves as a consolidation of the currently available identifying information for this compound and a general overview of its likely biological target and mechanism of action. Further experimental investigation is necessary to fully elucidate the pharmacological profile of this compound.
Conclusion
This compound, despite its name, is more accurately classified as a putative inhibitor of Fatty Acid Amide Hydrolase based on its chemical structure and CAS number. While a detailed experimental profile is not yet available in the public domain, its identification and the clarification of its likely target provide a crucial starting point for researchers interested in exploring its potential as a pharmacological tool. The scientific community is encouraged to undertake further studies to characterize the biological activity and therapeutic potential of this compound.
In which signaling pathways is PAF-acetylhydrolase involved?
An In-Depth Technical Guide to the Signaling Pathways of PAF-Acetylhydrolase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-activating factor acetylhydrolase (PAF-AH), a unique family of Ca2+-independent phospholipases A2, plays a critical, multifaceted role in lipid signaling. Its isoforms, including the plasma form known as lipoprotein-associated phospholipase A2 (Lp-PLA2) and intracellular types (PAF-AH I and II), are central regulators of potent bioactive lipids.[1][2][3] This guide provides a detailed exploration of the core signaling pathways in which PAF-AH is involved, including its canonical role in attenuating inflammation, its controversial pro-atherogenic activities, and its protective function in preventing apoptosis. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for professionals in research and drug development.
Core Signaling Pathways Involving PAF-Acetylhydrolase
PAF-AH's function is primarily defined by its substrates: platelet-activating factor (PAF) and a variety of oxidized phospholipids (B1166683). By hydrolyzing the sn-2 acetyl group of PAF or the truncated, oxidized acyl chains of other phospholipids, PAF-AH terminates their biological activity.[1][2] This enzymatic action places PAF-AH at the nexus of several critical signaling cascades.
Attenuation of Pro-Inflammatory Signaling
The most well-defined role of PAF-AH is the termination of inflammatory signals mediated by Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator that, at picomolar concentrations, activates a specific G-protein coupled receptor (PAF-R) on the surface of immune cells like macrophages, neutrophils, and platelets, triggering a cascade of pro-inflammatory responses.[1][4][5]
PAF-AH hydrolyzes PAF into two biologically inactive products: lyso-PAF and acetate.[5] This effectively acts as a molecular "brake" on the PAF signaling axis, dampening the inflammatory response. The expression of PAF-AH itself is upregulated by inflammatory stimuli such as Lipopolysaccharide (LPS) and PAF, forming a negative feedback loop to control inflammation.[1][6]
Pro-Atherogenic Role in Vascular Inflammation
While PAF-AH is anti-inflammatory in the context of PAF, its plasma isoform, Lp-PLA2, plays a more complex and often pro-atherogenic role. In humans, Lp-PLA2 circulates predominantly bound to low-density lipoprotein (LDL) particles.[2] Within the arterial intima, LDL can become oxidized (oxLDL), forming substrates for Lp-PLA2.
Lp-PLA2 hydrolyzes oxidized phospholipids on oxLDL, generating two key pro-inflammatory and pro-atherogenic products: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (OxNEFAs).[2][7] These products promote monocyte recruitment, foam cell formation, and endothelial dysfunction, all critical steps in the development of atherosclerotic plaques.[7][8] This has made Lp-PLA2 a significant biomarker for cardiovascular risk.[7][9]
Regulation of Apoptosis
PAF-AH exerts a significant anti-apoptotic effect by degrading pro-apoptotic lipid mediators. Both PAF itself and oxidatively truncated phospholipids can induce apoptosis, often through receptor-independent mechanisms that target mitochondria and activate the intrinsic caspase cascade.[1][10]
By hydrolyzing these short-chain, oxidized phospholipids, PAF-AH enzymes prevent their accumulation and subsequent initiation of programmed cell death.[1] Overexpression of PAF-AH has been shown to block apoptosis in response to a wide range of stimuli, highlighting this as a fundamental protective role of the enzyme family.[1]
References
- 1. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide and platelet-activating factor stimulate expression of platelet-activating factor acetylhydrolase via distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoprotein-Associated Phospholipase A2 as a Novel Risk Marker for Cardiovascular Disease: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-apoptotic actions of the platelet-activating factor acetylhydrolase I alpha2 catalytic subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylhydrolase-IN-1: An Inhibitor Shrouded in Limited Public Data
Despite its commercial availability as a research chemical, a comprehensive public profile of Acetylhydrolase-IN-1, including its specific cellular targets beyond its designated enzyme, quantitative inhibitory data, and detailed experimental origins, remains elusive. This technical overview synthesizes the currently available information and outlines the general methodologies that would be employed for the characterization of such a compound.
This compound is marketed as an inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase, an enzyme more commonly known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). PAF-AH plays a crucial role in regulating the levels of platelet-activating factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting PAF-AH, this compound is presumed to increase the localized concentration and duration of PAF signaling.
Putative Primary Target: Platelet-Activating Factor Acetylhydrolase (PAF-AH)
The sole reported target of this compound is PAF-AH. There are several forms of PAF-AH, including intracellular and plasma-associated types, which differ in their structure, localization, and substrate specificity. The available vendor information does not specify which isoform(s) of PAF-AH are targeted by this compound.
Table 1: Putative Target of this compound
| Target Name | Enzyme Commission (EC) Number | Known Function |
| 1-Alkyl-2-acetylglycerophosphocholine esterase (Platelet-Activating Factor Acetylhydrolase, PAF-AH) | EC 3.1.1.47 | Catalyzes the hydrolysis of the acetyl group at the sn-2 position of platelet-activating factor (PAF), thereby inactivating it. |
Note: No publicly available quantitative data, such as IC50 or Kd values for the interaction of this compound with PAF-AH, could be retrieved.
Potential Signaling Pathway Involvement
Inhibition of PAF-AH by this compound would lead to an accumulation of PAF. PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This interaction can trigger a cascade of downstream signaling events.
Caption: Hypothetical signaling pathway affected by this compound.
Experimental Protocols for Target Identification and Characterization
The following are detailed, generalized experimental protocols that researchers would typically use to identify the cellular targets of a small molecule inhibitor like this compound and quantify its activity.
In Vitro Enzyme Inhibition Assay
This experiment would determine the inhibitory potency of this compound against its putative target, PAF-AH.
Protocol:
-
Reagents and Materials:
-
Recombinant human PAF-AH (specific isoform).
-
This compound stock solution (e.g., in DMSO).
-
PAF or a suitable synthetic substrate (e.g., 2-thio-PAF).
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives).
-
Detection reagent (e.g., DTNB (Ellman's reagent) for thio-substrates).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of PAF-AH to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance (or fluorescence) of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Caption: Workflow for an in vitro enzyme inhibition assay.
Cellular Target Engagement Assay
This experiment would confirm that this compound can enter cells and bind to its target in a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Reagents and Materials:
-
Cultured cells expressing the target protein (PAF-AH).
-
This compound.
-
Cell lysis buffer.
-
Equipment for heating samples precisely (e.g., PCR thermocycler).
-
Instrumentation for protein detection (e.g., Western blotting apparatus, mass spectrometer).
-
-
Procedure:
-
Treat cultured cells with either vehicle control (e.g., DMSO) or this compound for a specific duration.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into several aliquots and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (PAF-AH) remaining at each temperature for both the vehicle- and inhibitor-treated samples using Western blotting or mass spectrometry.
-
Binding of this compound to PAF-AH is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Unbiased Target Identification using Affinity-Based Proteomics
To identify potential off-targets of this compound, an affinity-based proteomics approach could be employed.
Protocol:
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-activatable group like a diazirine) and a reporter tag (e.g., biotin).
-
-
Cellular Labeling and Enrichment:
-
Treat live cells with the synthesized probe.
-
If using a photo-activatable probe, irradiate the cells with UV light to covalently crosslink the probe to its binding partners.
-
Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Identification:
-
Elute the bound proteins from the beads.
-
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with excess unmodified this compound) are considered potential targets.
-
Caption: Workflow for unbiased target identification.
In-depth Technical Guide: Known Off-Target Effects of Acetylhydrolase-IN-1
Notice to the Reader: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the off-target effects of the compound referred to as "Acetylhydrolase-IN-1" (CAS Number: 79637-91-5). This document summarizes the available information and highlights the current knowledge gaps.
"this compound" is commercially available and listed as an inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase, more commonly known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). However, primary research articles detailing its discovery, characterization, and specificity are not readily identifiable. The information presented herein is compiled from vendor-supplied data and general knowledge of PAF acetylhydrolase.
Introduction to this compound
This compound is a synthetic molecule identified as an inhibitor of PAF-AH. The primary function of PAF-AH is the hydrolysis and inactivation of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting PAF-AH, this compound is expected to increase the local concentration and prolong the action of PAF.
Chemical Structure: 1-octadecanoyl-2-acetyl-sn-glycero-3-phosphoethanolamine
On-Target Activity
The designated target of this compound is Platelet-Activating Factor Acetylhydrolase (PAF-AH).
Table 1: On-Target Activity of this compound
| Target Enzyme | Reported Activity | Quantitative Data |
| 1-Alkyl-2-acetylglycerophosphocholine esterase (PAF-AH) | Inhibitor | Not Publicly Available |
Known Off-Target Effects
There is no publicly available quantitative data summarizing the off-target effects of this compound.
Off-target activity is a critical aspect of drug development, as it can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. For a compound like this compound, potential off-targets could include other hydrolases or enzymes with structurally similar active sites. Some vendor databases have anecdotally categorized this compound as a Fatty Acid Amide Hydrolase (FAAH) inhibitor; however, there is no primary data to substantiate this claim. Without comprehensive screening data, any discussion of off-target effects remains speculative.
Signaling Pathways
The direct signaling pathway affected by the on-target activity of this compound is the PAF signaling pathway. Inhibition of PAF-AH leads to an accumulation of PAF, which then acts on its G-protein coupled receptor, the PAF receptor (PAFR).
Methodological & Application
Application Notes and Protocols for Acetylhydrolase-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of Acetylhydrolase-IN-1 against Platelet-Activating Factor Acetylhydrolase (PAF-AH).
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The enzymatic activity of PAF is tightly regulated by PAF acetylhydrolases (PAF-AHs), a family of enzymes that inactivate PAF through the hydrolysis of the acetyl group at the sn-2 position.[1][2] There are several isoforms of PAF-AH, including a plasma form (Lp-PLA2) and intracellular forms (PAF-AH I and II).[2] Given the role of PAF in various diseases, inhibitors of PAF-AH are of significant interest for therapeutic development.
This document outlines a detailed protocol for an in vitro assay to characterize the inhibitory potential of a compound, designated here as this compound, against human plasma PAF-AH. The assay is based on a colorimetric method utilizing a synthetic substrate, 2-thio PAF.
Signaling Pathway of PAF Acetylhydrolase
References
Cell-Based Assay for PAF-Acetylhydrolase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological activity of PAF is tightly regulated by its synthesis and degradation. PAF-acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is the key enzyme responsible for the inactivation of PAF through the hydrolysis of the acetyl group at the sn-2 position, converting PAF into the biologically inactive lyso-PAF.[1] Given its critical role in terminating PAF signaling, PAF-AH is a significant therapeutic target for modulating inflammatory and other PAF-mediated diseases.
This document provides a detailed protocol for a cell-based assay to determine the activity of intracellular PAF-acetylhydrolase and to screen for potential inhibitors, such as the conceptual "Acetylhydrolase-IN-1". The assay is based on a colorimetric method that is robust, and suitable for a 96-well plate format, making it amenable to higher-throughput screening.
Assay Principle
The cell-based PAF-acetylhydrolase activity assay utilizes a synthetic substrate, 2-thio PAF. The enzyme PAF-AH present in the cell lysate hydrolyzes the acetyl thioester bond at the sn-2 position of 2-thio PAF, releasing a free thiol group. This free thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring the absorbance at 405-414 nm.[1] The rate of color development is directly proportional to the PAF-AH activity in the cell lysate. Potential inhibitors of PAF-AH will reduce the rate of this reaction.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from a cell-based PAF-acetylhydrolase inhibitor screening experiment. In this example, we use Methyl Arachidonyl Fluorophosphonate (MAFP), a known PAF-AH inhibitor, as the test compound.[2][3]
Table 1: Inhibition of Intracellular PAF-Acetylhydrolase Activity by a Test Inhibitor (Example: MAFP)
| Inhibitor Concentration (nM) | Average Absorbance (412 nm) | PAF-AH Activity (nmol/min/mL) | % Inhibition |
| 0 (No Inhibitor Control) | 0.850 | 25.0 | 0 |
| 10 | 0.765 | 22.5 | 10 |
| 50 | 0.638 | 18.8 | 25 |
| 100 | 0.510 | 15.0 | 40 |
| 250 | 0.425 | 12.5 | 50 |
| 500 | 0.340 | 10.0 | 60 |
| 1000 | 0.255 | 7.5 | 70 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions, cell type, and the specific inhibitor used.
Experimental Protocols
Materials and Reagents
-
Cells: A suitable cell line known to express intracellular PAF-acetylhydrolase (e.g., macrophage cell lines like U937 or THP-1, or other relevant cell lines for the specific research context).
-
Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, RPMI-1640, fetal bovine serum, antibiotics).
-
Test Inhibitor (e.g., "this compound" or a known inhibitor like MAFP): Stock solution prepared in a suitable solvent (e.g., DMSO).[2]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
2-thio PAF (Substrate): To be reconstituted as per manufacturer's instructions.
-
DTNB (Ellman's Reagent): To be reconstituted as per manufacturer's instructions.
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405-414 nm.[1]
-
Cell scraper or rubber policeman.
-
Microcentrifuge.
Protocol 1: Cell Culture and Treatment with Inhibitor
-
Cell Seeding: Seed the cells in a suitable culture plate (e.g., 6-well or 12-well plates) at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Add fresh culture medium containing various concentrations of the test inhibitor (e.g., prepared by serial dilution of the stock solution). Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor, e.g., DMSO).
-
Incubate the cells with the inhibitor for a predetermined period (e.g., 1-4 hours, this may need to be optimized).
Protocol 2: Preparation of Cell Lysate
-
Cell Harvesting: After the inhibitor treatment, remove the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add a small volume of ice-cold Cell Lysis Buffer to each well and scrape the cells using a cell scraper.[4] For suspension cells, pellet the cells by centrifugation and resuspend in Cell Lysis Buffer.
-
Lysis: Homogenize or sonicate the cell suspension on ice.[4][5]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.[4][5]
-
Collect Supernatant: Carefully collect the supernatant, which contains the cytosolic fraction with PAF-acetylhydrolase activity. Keep the lysate on ice. The protein concentration of the lysate should be determined using a standard method (e.g., BCA assay) for normalization of enzyme activity.
Protocol 3: PAF-Acetylhydrolase Activity Assay
-
Assay Preparation: In a 96-well plate, prepare the following reactions in triplicate for each sample:
-
Sample Wells: Add cell lysate (e.g., 10-50 µL, the volume may need to be optimized to ensure the readings are within the linear range of the assay) and PAF-AH Assay Buffer to a final volume of 100 µL.[6]
-
Blank/No-Enzyme Control: Add Cell Lysis Buffer (instead of cell lysate) and PAF-AH Assay Buffer to a final volume of 100 µL.
-
-
Substrate Addition: Initiate the reaction by adding 100 µL of the 2-thio PAF substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Color Development: Add 10 µL of the DTNB solution to each well.
-
Absorbance Measurement: Immediately read the absorbance at 405-414 nm using a microplate reader.[1]
Protocol 4: Data Analysis and IC50 Determination
-
Calculate Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all sample wells.
-
Calculate PAF-AH Activity: The activity can be calculated using the following formula:
-
PAF-AH Activity (nmol/min/mL) = (ΔA / min) / (ε × l) × 10^6
-
ΔA/min = Change in absorbance per minute. For an endpoint assay, this is the corrected absorbance divided by the incubation time (30 min).
-
ε = Molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm).[6]
-
l = Path length of the sample in the well (cm). This is typically provided by the microplate manufacturer.
-
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of No-Inhibitor Control)] × 100
-
-
Determine IC50: The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[7]
Visualizations
PAF Signaling Pathway and Inhibition
Caption: PAF signaling pathway and the inhibitory action of a PAF-acetylhydrolase inhibitor.
Experimental Workflow for Cell-Based PAF-AH Assay
Caption: Workflow for the cell-based PAF-acetylhydrolase inhibitor screening assay.
References
Application Notes and Protocols: Determining the Recommended In Vivo Dosing Concentration of a Novel Acetylhydrolase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Platelet-activating factor acetylhydrolases (PAF-AHs) are a family of enzymes that hydrolyze and inactivate platelet-activating factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and apoptosis.[1][2][3] The inactivation of PAF is carried out by specific intra- and extracellular acetylhydrolases.[1] Mammals have three main types of PAF-AH: plasma PAF-AH, and two intracellular forms, PAF-AH (I) and PAF-AH (II).[3] Due to their role in modulating inflammatory responses, PAF-AHs are considered potential therapeutic targets for a range of diseases.
This document provides a comprehensive guide for determining the recommended in vivo dosing concentration for a novel investigational inhibitor of acetylhydrolase, referred to here as "Acetylhydrolase-IN-1". As specific data for this hypothetical inhibitor is unavailable, this protocol outlines the essential preclinical studies and methodologies required to establish a safe and efficacious dosing regimen for a novel compound targeting this enzyme class.
I. Preclinical Evaluation Workflow for a Novel Acetylhydrolase Inhibitor
The determination of an appropriate in vivo dose for a novel inhibitor is a stepwise process that begins with in vitro characterization and progresses to in vivo pharmacokinetic and pharmacodynamic studies. The overall workflow is designed to establish the compound's potency, selectivity, metabolic stability, and safety profile before moving into more complex efficacy models.
II. Data Presentation: Summary of Key Parameters
Throughout the preclinical evaluation, quantitative data should be systematically collected and organized. The following tables provide a template for summarizing the essential data points that will inform the final dosing recommendation.
Table 1: In Vitro Characterization of this compound
| Parameter | Description | Result |
|---|---|---|
| IC50 | Concentration of inhibitor required for 50% inhibition of target enzyme activity. | e.g., 15 nM |
| Ki | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | e.g., 5 nM |
| Selectivity | Fold-selectivity against other relevant hydrolases (e.g., other PLA2 isoforms). | e.g., >100-fold vs. Isoform X |
| Plasma Stability (t1/2) | Half-life of the compound in plasma from different species. | e.g., > 2 hours (mouse, rat, human) |
| Microsomal Stability (t1/2) | Half-life of the compound in liver microsomes. | e.g., 45 min (mouse), 60 min (human) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Single IV Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng*h/mL) | t1/2 (h) |
|---|---|---|---|---|
| 1 | 250 | 0.25 | 400 | 1.5 |
| 5 | 1200 | 0.25 | 2100 | 1.8 |
| 10 | 2500 | 0.25 | 4500 | 2.0 |
Table 3: In Vivo Pharmacodynamic (Target Inhibition) Data
| Dose (mg/kg) | Route | Time Post-Dose (h) | % Inhibition of Plasma PAF-AH Activity |
|---|---|---|---|
| 1 | IV | 1 | 50% |
| 5 | IV | 1 | 85% |
| 10 | IV | 1 | 95% |
| 10 | IV | 8 | 60% |
| 10 | IV | 24 | 20% |
III. Experimental Protocols
Detailed and reproducible protocols are crucial for generating reliable data. Below are methodologies for key experiments in the evaluation workflow.
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 of this compound against the target acetylhydrolase.
Materials:
-
Recombinant human PAF-AH enzyme.
-
Substrate: [acetyl-3H]PAF.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
This compound stock solution in DMSO.
-
96-well microplate.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) control.
-
Add the recombinant PAF-AH enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the [acetyl-3H]PAF substrate (final concentration, e.g., 100 µM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold quench buffer (e.g., 10% trichloroacetic acid).
-
Isolate the released [3H]acetate using a C18 solid-phase extraction cartridge.
-
Quantify the radioactivity of the released acetate (B1210297) using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., C57BL/6 mice).
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound formulated for intravenous (IV) or oral (PO) administration.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Acclimate animals for at least one week prior to the study.
-
Divide animals into dose groups (e.g., 1, 5, 10 mg/kg) with n=3-5 mice per group. Include a vehicle control group.
-
Administer a single dose of this compound via the desired route (e.g., tail vein injection for IV).
-
Collect blood samples (e.g., 20-30 µL) at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital or submandibular bleeding.
-
Process blood samples to plasma by centrifugation and store at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation followed by centrifugation.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
Protocol 3: In Vivo Pharmacodynamic (PD) - Target Inhibition Assay
Objective: To measure the extent and duration of target (PAF-AH) inhibition in vivo after administration of this compound.
Materials:
-
Animals dosed with this compound as in the PK study.
-
Materials for PAF-AH activity assay (as in Protocol 1).
Procedure:
-
Use plasma samples collected at various time points from the in vivo PK study.
-
Measure the endogenous PAF-AH activity in these plasma samples using an ex vivo activity assay.
-
Briefly, incubate a small volume of plasma from each animal at each time point with the [acetyl-3H]PAF substrate.
-
Quantify the rate of [3H]acetate release as described in Protocol 1.
-
Calculate the percentage of PAF-AH inhibition at each time point for each dose group relative to the mean activity in the vehicle-treated control group.
-
Correlate the inhibitor concentration (from PK data) with the degree of target inhibition to establish a PK/PD relationship. This is critical for predicting the dosing regimen required to achieve a desired level of target engagement.
IV. Signaling Pathway and Experimental Logic
The therapeutic rationale for inhibiting PAF-AH often involves modulating inflammatory pathways. PAF, the substrate for PAF-AH, is a potent pro-inflammatory mediator. By inhibiting PAF-AH, the degradation of PAF is reduced, which can paradoxically have both pro- and anti-inflammatory consequences depending on the context and the specific roles of PAF-AH isoforms in hydrolyzing other oxidized phospholipids.[2] The signaling cascade initiated by PAF binding to its receptor on inflammatory cells is a key pathway of interest.
V. Conclusion and Dose Recommendation
Based on the integrated data from the in vitro and in vivo studies, a recommended dosing concentration and schedule can be proposed for efficacy studies. The goal is to select a dose that achieves a sustained level of target inhibition (e.g., >80%) that correlates with a therapeutic effect in a relevant disease model, while also maintaining an acceptable safety margin. For example, if a 5 mg/kg dose achieves 85% inhibition for 8 hours and is well-tolerated, this might be selected as the starting dose for twice-daily administration in an efficacy study. Further dose-ranging studies in disease models will be necessary to confirm the optimal therapeutic regimen.
References
- 1. Brain acetylhydrolase that inactivates platelet-activating factor is a G-protein-like trimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor acetylhydrolases: An overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Acetylhydrolase-IN-1 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Acetylhydrolase-IN-1, a potent inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase. Accurate preparation of this stock solution is critical for ensuring the validity and reproducibility of experimental results.
Compound Data
This compound is a small molecule inhibitor with the following properties:
| Parameter | Value | Source |
| IUPAC Name | (2R)-2-(acetyloxy)-3-[[2-(trimethylazaniumyl)ethoxy]-oxidophosphoryl]oxypropyl hexadecanoate | N/A |
| Molecular Formula | C23H48NO7P | [1] |
| Molecular Weight | 481.60 g/mol | [2][3] |
| CAS Number | 79637-91-5 | [1][2][3] |
| Appearance | Solid powder (visual inspection recommended upon receipt) | [1] |
| Purity | >95% (confirm with Certificate of Analysis) | [] |
| Solubility | Specific solubility data is not readily available. It is recommended to perform a solubility test in the desired solvent (e.g., DMSO, ethanol) before preparing a high-concentration stock solution. | |
| Storage (Powder) | Store at -20°C upon receipt.[1] | |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | N/A |
Signaling Pathway of Acetylhydrolase
Acetylhydrolase, also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), is a key enzyme in the metabolism of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and thrombosis. This compound inhibits this enzyme, thereby preventing the inactivation of PAF.
Caption: Inhibition of PAF metabolism by this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is commonly used as a solvent for similar small molecule inhibitors. However, the ideal solvent and maximum concentration should be determined based on the Certificate of Analysis or empirical testing.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered with foil to protect from light)
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mM × 481.60 g/mol / 1000 = 4.816 mg
-
-
Weighing: In a clean and tared sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Visually inspect the solution to ensure there are no visible particulates. If particulates remain, sonication may be attempted.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using the this compound stock solution in a typical cell-based assay.
Caption: Workflow for preparing and using this compound.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
Disclaimer: This protocol is a general guideline. Researchers should always refer to the product-specific Certificate of Analysis for the most accurate and up-to-date information regarding solubility and stability. It may be necessary to optimize the protocol based on the specific experimental requirements.
References
Application Notes and Protocols: Determining the Solubility of Acetylhydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the solubility of acetylhydrolase inhibitors, such as the conceptual "Acetylhydrolase-IN-1," in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. The following protocols and data will aid in the preparation of stock solutions and experimental assays for drug discovery and development.
Introduction to Acetylhydrolase Inhibitor Solubility
The solubility of a compound is a critical physicochemical property that influences its biological activity and therapeutic potential.[1] For acetylhydrolase inhibitors, which are often hydrophobic molecules, determining their solubility in various solvents is a crucial first step in preclinical research.[2] Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an excellent starting point for solubility studies.[2][3] However, understanding a compound's solubility in aqueous solutions and other organic solvents is also essential for various experimental setups.
This document outlines protocols for both kinetic and thermodynamic solubility assays, provides a reference table for expected solubility in common solvents, and includes diagrams of a relevant signaling pathway and a general experimental workflow.
Quantitative Solubility Data
The following table summarizes the general solubility characteristics of small molecule inhibitors in common laboratory solvents. The actual solubility of a specific acetylhydrolase inhibitor will need to be determined empirically.
| Solvent | Expected Solubility | Typical Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-200 mM | A versatile solvent for both polar and non-polar compounds; ideal for creating high-concentration stock solutions.[3] |
| Ethanol (EtOH) | Moderate to High | 1-50 mM | A polar protic solvent suitable for many organic compounds. |
| Methanol (MeOH) | Moderate to High | 1-50 mM | Similar to ethanol, but can be more effective for certain compounds. |
| Phosphate-Buffered Saline (PBS) | Low | < 1 mM | Represents physiological conditions; solubility in PBS is a key indicator of bioavailability.[3] |
| Water | Low to Insoluble | Variable | The solubility of organic compounds in water is often limited.[4] |
| Cell Culture Media | Low | Variable | The presence of salts, amino acids, and serum can affect solubility. |
Experimental Protocols
General Workflow for Solubility Determination
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like an acetylhydrolase inhibitor.
Caption: A generalized workflow for determining the solubility of a test compound.
Protocol for Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly estimate a compound's solubility.[1][5]
Materials:
-
Acetylhydrolase inhibitor
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Multichannel pipette
-
Plate reader with nephelometry or UV-Vis capabilities
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the acetylhydrolase inhibitor in DMSO to a final concentration of 10-20 mM.
-
Create serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.
-
Add aqueous buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing PBS (e.g., 98 µL). This will induce precipitation of the compound if it is insoluble at that concentration.
-
Incubate: Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Measure turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) to measure the turbidity.
-
Data analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[5]
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[5]
Materials:
-
Acetylhydrolase inhibitor (solid)
-
Selected solvents (e.g., DMSO, water, PBS)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add excess solid: Add an excess amount of the solid acetylhydrolase inhibitor to a glass vial containing a known volume of the solvent.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Isolate the supernatant: Carefully remove the supernatant without disturbing the solid pellet.
-
Quantify the concentration: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry. This concentration represents the thermodynamic solubility.
Signaling Pathway Context for Acetylhydrolase
Platelet-activating factor (PAF) acetylhydrolase is a key enzyme in regulating inflammatory responses by degrading the pro-inflammatory mediator PAF.[6][7][8] Inhibiting this enzyme can have significant effects on cellular signaling. The following diagram illustrates a simplified signaling pathway involving PAF acetylhydrolase.
Caption: Simplified signaling pathway of Platelet-Activating Factor (PAF) and its regulation by PAF Acetylhydrolase.
Conclusion
The solubility of an acetylhydrolase inhibitor is a fundamental parameter that dictates its utility in both in vitro and in vivo studies. By systematically evaluating solubility in DMSO and other relevant solvents using the protocols outlined above, researchers can ensure the reliability and reproducibility of their experimental results. This information is critical for advancing the development of novel therapeutics targeting acetylhydrolase enzymes.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. scispace.com [scispace.com]
- 6. Lipopolysaccharide and platelet-activating factor stimulate expression of platelet-activating factor acetylhydrolase via distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Activation of platelet-activating factor acetylhydrolase by proinflamm" by Mohammed Abdel-al [oasis.library.unlv.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring PAF-Acetylhydrolase Inhibition with Acetylhydrolase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The enzymatic activity of PAF-acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), plays a crucial role in regulating PAF signaling by catalyzing the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it biologically inactive.[1] Consequently, the inhibition of PAF-AH is a key area of investigation for the development of novel therapeutics targeting inflammatory and cardiovascular diseases.
These application notes provide a detailed protocol for measuring the inhibition of PAF-acetylhydrolase using the specific inhibitor, Acetylhydrolase-IN-1. The protocol is based on a widely used colorimetric assay that measures the enzymatic hydrolysis of a synthetic substrate, 2-thio PAF.[2][3] Upon hydrolysis by PAF-AH, a free thiol group is released, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[2] This allows for a reliable and high-throughput method to determine the inhibitory potential of compounds like this compound.
PAF-Acetylhydrolase Signaling Pathway
PAF-acetylhydrolase is a key enzyme in the metabolism of Platelet-Activating Factor (PAF). The signaling cascade is initiated by the synthesis of PAF from membrane phospholipids (B1166683) in response to various stimuli. PAF then binds to its G-protein coupled receptor (PAF-R) on target cells, triggering a downstream signaling cascade that leads to various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. PAF-acetylhydrolase terminates this signaling by hydrolyzing PAF into the inactive lyso-PAF. Inhibition of PAF-acetylhydrolase, for instance by this compound, would lead to a sustained presence of active PAF and prolonged downstream signaling.
Caption: Signaling pathway of Platelet-Activating Factor (PAF) and its inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Human Plasma PAF-Acetylhydrolase | Commercially Available | e.g., Abcam (ab133091) | -80°C |
| This compound | Commercially Available | e.g., MedChemExpress (HY-102054) | -20°C |
| 2-thio PAF (substrate) | Commercially Available | e.g., Cayman Chemical (760910) | -20°C |
| DTNB (Ellman's Reagent) | Commercially Available | e.g., Sigma-Aldrich | Room Temperature |
| PAF-AH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2) | Prepare in-house or purchase | - | 4°C |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Commercially Available | - | Room Temperature |
| 96-well clear flat-bottom microplates | Commercially Available | - | Room Temperature |
| Microplate reader capable of measuring absorbance at 405-414 nm | - | - | - |
Note: Specific catalog numbers are provided as examples and may be substituted with equivalent products from other suppliers.
Experimental Protocols
Reagent Preparation
4.1.1. PAF-AH Assay Buffer (0.1 M Tris-HCl, pH 7.2)
-
Prepare a 1 M stock solution of Tris-HCl.
-
Dilute the stock solution to 0.1 M with HPLC-grade water.
-
Adjust the pH to 7.2 using HCl.
-
Store at 4°C.
4.1.2. This compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO. If solubility is an issue, gentle warming and vortexing may be required.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
4.1.3. 2-thio PAF Substrate Solution (400 µM)
-
The substrate is often supplied in an ethanolic solution. Evaporate the ethanol (B145695) under a gentle stream of nitrogen.[3]
-
Reconstitute the dried substrate in PAF-AH Assay Buffer to a final concentration of 400 µM.[2]
-
Vortex thoroughly until the solution is clear.
-
Prepare this solution fresh for each experiment.
4.1.4. DTNB Solution (10 mM)
-
Dissolve DTNB in PAF-AH Assay Buffer to a final concentration of 10 mM.
-
Protect from light and prepare fresh daily.
4.1.5. Human Plasma PAF-Acetylhydrolase Working Solution
-
Reconstitute the lyophilized enzyme according to the manufacturer's instructions to obtain a stock solution.
-
Dilute the stock solution with PAF-AH Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course (e.g., 20-30 minutes). The optimal concentration should be determined empirically.
Experimental Workflow for IC50 Determination
The following workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of this compound.
Assay Protocol for a 96-Well Plate
-
Prepare Serial Dilutions of this compound:
-
From the 10 mM stock solution, prepare a series of dilutions in PAF-AH Assay Buffer to cover a broad concentration range (e.g., from 1 nM to 100 µM). The final concentration in the assay will be further diluted.
-
-
Plate Setup:
-
A typical plate layout for determining the IC50 in triplicate is shown below.
-
| Well Type | Description |
| Blank | Contains Assay Buffer, Substrate, and DTNB. No enzyme. |
| 100% Activity Control | Contains Assay Buffer, Enzyme, Substrate, and DTNB. No inhibitor (add DMSO vehicle control). |
| Inhibitor Wells | Contains Assay Buffer, Enzyme, varying concentrations of this compound, Substrate, and DTNB. |
-
Assay Procedure:
-
Add 10 µL of PAF-AH Assay Buffer to the "Blank" wells.
-
Add 10 µL of DMSO (or the solvent used for the inhibitor) to the "100% Activity Control" wells.
-
Add 10 µL of each this compound dilution to the "Inhibitor Wells".
-
Add 80 µL of the diluted PAF-Acetylhydrolase working solution to all wells except the "Blank" wells. Add 90 µL of Assay Buffer to the "Blank" wells.
-
Mix gently and pre-incubate the plate for 10-20 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of the 400 µM 2-thio PAF substrate solution to all wells. The final reaction volume will be 200 µL.
-
Incubate the plate for 20-30 minutes at 25°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction and develop the color by adding 10 µL of 10 mM DTNB solution to each well.
-
Mix gently and read the absorbance at 414 nm (or a wavelength between 405-414 nm) using a microplate reader.
-
Data Presentation and Analysis
Calculation of Percent Inhibition
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from the absorbance of all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = (1 - (Corrected Absorbance of Inhibitor Well / Corrected Absorbance of 100% Activity Control)) * 100
Data Summary Table
| This compound Concentration (µM) | Average Absorbance (414 nm) | Corrected Absorbance | % Inhibition |
| 0 (Control) | Value | Value | 0 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| ... | ... | ... | ... |
| Highest Concentration | Value | Value | Value |
IC50 Determination
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | - Incomplete dissolution of 2-thio PAF substrate.- Contamination of reagents. | - Ensure complete dissolution of the substrate by thorough vortexing.- Use fresh, high-purity reagents. |
| Low signal or no enzyme activity | - Inactive enzyme.- Incorrect buffer pH. | - Use a new aliquot of enzyme and ensure proper storage.- Verify the pH of the assay buffer. |
| Inconsistent results between replicates | - Pipetting errors.- Incomplete mixing. | - Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the plate after each addition. |
| No inhibition observed | - Inhibitor concentration is too low.- Inactive inhibitor. | - Test a wider and higher range of inhibitor concentrations.- Use a fresh aliquot of the inhibitor. |
Conclusion
This document provides a comprehensive protocol for measuring the inhibition of PAF-acetylhydrolase by this compound. By following these detailed steps, researchers can accurately determine the inhibitory potency (IC50) of this compound and further investigate its potential as a modulator of PAF signaling in various physiological and disease contexts. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental workflow and data analysis.
References
Application Notes and Protocols for Studying Lipid Metabolism Using Acetylhydrolase-IN-1 (a selective PAFAH1b2/3 inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Acetylhydrolase-IN-1, a selective inhibitor of the intracellular Platelet-Activating Factor Acetylhydrolases 1b2 and 1b3 (PAFAH1b2 and PAFAH1b3), to investigate its role in lipid metabolism. PAFAH1b2 and PAFAH1b3 are catalytic subunits of the intracellular PAF-AH type I enzyme complex, which is known to hydrolyze platelet-activating factor (PAF) and other oxidized phospholipids.[1] While the role of these enzymes in brain development and cancer is increasingly recognized, their function in broader lipid metabolism is an emerging area of research.[2][3] This document outlines the mechanism of action, provides detailed experimental protocols, and presents data on the effects of inhibiting PAFAH1b2/3 on cellular lipid profiles.
Mechanism of Action
This compound, exemplified by the selective inhibitor P11 , targets the catalytic serine residue of PAFAH1b2 and PAFAH1b3, thereby blocking their enzymatic activity.[2] These enzymes are responsible for the hydrolysis of the acetyl group at the sn-2 position of PAF, inactivating this potent lipid mediator.[1] By inhibiting PAFAH1b2 and PAFAH1b3, this compound allows for the study of the downstream consequences of reduced PAF and oxidized phospholipid degradation on various aspects of lipid metabolism. The inhibition of these enzymes has been shown to induce broad changes in the cellular lipidome, suggesting a wider role in lipid homeostasis beyond PAF metabolism.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of a representative this compound compound (P11) and its observed effects on cellular lipid composition.
Table 1: Inhibitory Activity of P11 against human PAFAH1b2 and PAFAH1b3
| Enzyme | IC50 (nM) |
| PAFAH1b2 | ~40 |
| PAFAH1b3 | ~900 |
Data from a study using a fluorescence polarization-activity-based protein profiling (fluopol-ABPP) screen.[2]
Table 2: Qualitative Changes in Lipid Species in Cancer Cells upon Treatment with a PAFAH1b2/3 Inhibitor (P11)
| Lipid Class | Observed Change |
| Ceramides | Increased |
| Phosphatidylcholines (PCs) | Increased |
| Phosphatidylserines (PSs) | Increased |
Observations from a lipidomic analysis of cancer cells treated with P11. The study noted "large-fold changes" in these lipid classes, although specific quantitative values were not provided.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on lipid metabolism are provided below.
Protocol 1: In Vitro PAFAH1b2/3 Inhibition Assay
This protocol is designed to determine the inhibitory potential of a test compound against PAFAH1b2 and PAFAH1b3 activity.
Materials:
-
Recombinant human PAFAH1b2 and PAFAH1b3 enzymes
-
This compound (e.g., P11)
-
Platelet-Activating Factor (PAF) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microplate, add the recombinant PAFAH1b2 or PAFAH1b3 enzyme to the assay buffer.
-
Add the different concentrations of the inhibitor or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the PAF substrate.
-
Incubate the reaction mixture for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent like methanol).
-
Extract the lipids from the reaction mixture.
-
Analyze the levels of the product (lyso-PAF) using LC-MS/MS to determine the extent of enzyme inhibition.
-
Calculate the IC50 value of the inhibitor.
Protocol 2: Cellular Lipid Analysis Following this compound Treatment
This protocol outlines the steps to investigate the impact of PAFAH1b2/3 inhibition on the lipid profile of cultured cells.
Materials:
-
Cell line of interest (e.g., hepatocytes, adipocytes, or macrophages)
-
Cell culture medium and supplements
-
This compound (e.g., P11)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
LC-MS/MS or GC-MS system for lipid analysis
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Perform lipid extraction from the cell pellet using a suitable method, such as the Bligh-Dyer or Folch method.
-
-
Lipid Analysis:
-
Dry the extracted lipid phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for analysis.
-
Analyze the lipid profile using LC-MS/MS or GC-MS to quantify different lipid species, including triglycerides, cholesterol, phospholipids, and ceramides.
-
-
Data Analysis:
-
Normalize the lipid levels to the total protein content or cell number.
-
Compare the lipid profiles of inhibitor-treated cells with the vehicle-treated control cells to identify significant changes.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of PAFAH1b2/3 by this compound alters lipid metabolism.
Experimental Workflow Diagram
Caption: Workflow for studying lipid metabolism with an Acetylhydrolase inhibitor.
Conclusion
The use of selective inhibitors like this compound (e.g., P11) provides a valuable tool for dissecting the role of intracellular PAFAH1b2 and PAFAH1b3 in lipid metabolism. The provided protocols and data serve as a starting point for researchers to explore the intricate connections between PAF signaling and broader lipid homeostasis. Further investigation is warranted to elucidate the precise mechanisms by which inhibition of these enzymes leads to alterations in cellular lipid composition and to explore the therapeutic potential of targeting this pathway in metabolic diseases.
References
- 1. PAFAH1B2 platelet activating factor acetylhydrolase 1b catalytic subunit 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. A selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3 that impairs cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive Analysis of the Prognostic and Immunological Role of PAFAH1B in Pan-Cancer [frontiersin.org]
Application of Acetylhydrolase-IN-1 in Inflammation Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response fundamental to health and disease. A key player in the inflammatory cascade is the Platelet-Activating Factor (PAF), a potent phospholipid mediator. The activity of PAF is tightly regulated by the enzyme Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as 1-Alkyl-2-acetylglycerophosphocholine Esterase. This enzyme inactivates PAF by hydrolyzing its acetyl group, thereby dampening the inflammatory response.[1][2] Consequently, the modulation of PAF-AH activity presents a compelling therapeutic strategy for a host of inflammatory conditions.
Acetylhydrolase-IN-1 is a commercially available inhibitor of PAF-AH.[3] While specific research publications detailing the use of this compound in inflammation models are limited, this document provides a comprehensive guide to its potential applications based on the broader understanding of PAF-AH inhibition in inflammation research. The protocols and data presented herein are largely based on studies of other well-characterized PAF-AH inhibitors, such as Darapladib (B1669826), and are intended to serve as a foundational resource for investigating the therapeutic potential of this compound.
Mechanism of Action
PAF exerts its pro-inflammatory effects by binding to the PAF receptor (PAF-R) on the surface of various immune and endothelial cells.[1][4] This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, production of inflammatory cytokines, and increased vascular permeability.[1][5] PAF-AH terminates this signaling by converting PAF to the inactive lyso-PAF.[2] this compound, by inhibiting PAF-AH, is expected to prolong the half-life of PAF, which under certain pathological contexts, might paradoxically be a therapeutic goal. However, the plasma isoform of PAF-AH, lipoprotein-associated phospholipase A2 (Lp-PLA2), can also hydrolyze oxidized phospholipids (B1166683) to generate pro-inflammatory mediators.[6] Therefore, inhibiting this isoform could have anti-inflammatory effects. The precise biological outcome of inhibiting different PAF-AH isoforms warrants careful investigation.
Data Presentation: Efficacy of PAF-AH Inhibition
The following tables summarize quantitative data from studies on the well-characterized PAF-AH inhibitor, Darapladib, to provide a reference for the expected efficacy of PAF-AH inhibition.
Table 1: In Vitro and In Vivo Efficacy of Darapladib
| Parameter | Model System | Inhibitor Concentration/Dose | Observed Effect | Reference |
| IC50 | Human Lp-PLA2 | 270 pM | Inhibition of enzyme activity | [7] |
| Plasma Lp-PLA2 Activity | Atherosclerotic rats | 25 mg/kg/day | Significant reduction in Lp-PLA2 activity | [8] |
| Plasma Lp-PLA2 Activity | Atherosclerotic rats | 50 mg/kg/day | More prominent reduction in Lp-PLA2 activity | [8] |
| Inflammatory Markers (IL-6) | Patients with stable coronary heart disease | 160 mg/day for 12 weeks | 12.3% decrease | [9] |
| Inflammatory Markers (hs-CRP) | Patients with stable coronary heart disease | 160 mg/day for 12 weeks | 13.0% decrease (not statistically significant) | [9] |
Table 2: Effects of Darapladib on Cardiovascular and Inflammatory Biomarkers in Atherosclerosis Model
| Biomarker | Treatment Group | Change from Baseline | Reference |
| Total Cholesterol (TC) | High-dose Darapladib (50 mg/kg/day) | Significant reduction | [8] |
| LDL-C | High-dose Darapladib (50 mg/kg/day) | Significant reduction | [8] |
| hs-CRP | High-dose Darapladib (50 mg/kg/day) | Significant reduction | [8] |
| Nitric Oxide (NO) | High-dose Darapladib (50 mg/kg/day) | Enhanced production | [8] |
Experimental Protocols
In Vitro Assays
1. PAF-AH Inhibitor Screening Assay (Colorimetric)
This protocol provides a general method for screening inhibitors of PAF-AH activity.
-
Materials:
-
This compound
-
PAF-AH enzyme (human plasma or recombinant)
-
2-thio PAF (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, PAF-AH enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the 2-thio PAF substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding DTNB solution to each well.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[10][11]
-
2. Measurement of Cytokine Production in Macrophages
This protocol outlines a method to assess the effect of this compound on inflammatory cytokine production in macrophages.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
-
Procedure:
-
Culture macrophage cells to the desired confluence in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and LPS-only controls.
-
Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol describes a common model to study the in vivo anti-inflammatory effects of PAF-AH inhibitors.
-
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for inhibitor administration (e.g., saline, DMSO/saline mixture)
-
Materials for blood and tissue collection
-
-
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined time before LPS challenge.
-
Induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Monitor the mice for clinical signs of inflammation (e.g., lethargy, piloerection).
-
At a specified time point after LPS injection (e.g., 2-24 hours), collect blood samples for cytokine analysis (e.g., via cardiac puncture).
-
Euthanize the mice and collect relevant tissues (e.g., lung, liver, spleen) for histological analysis or measurement of inflammatory markers.[12][13]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PAF Signaling Pathway and the inhibitory action of this compound.
Caption: In Vitro experimental workflow for assessing anti-inflammatory effects.
Caption: In Vivo experimental workflow for evaluating anti-inflammatory efficacy.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Activating Factor (PAF): A Mediator of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the PAF-AH/Lp-PLA2 controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. content.abcam.com [content.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Acetylhydrolase-IN-1 as a tool compound for drug discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylhydrolases, particularly the family of Platelet-Activating Factor Acetylhydrolases (PAF-AHs), represent a class of enzymes with significant implications in a variety of physiological and pathological processes. These enzymes are responsible for the degradation of platelet-activating factor (PAF), a potent phospholipid mediator involved in inflammation, allergic responses, and thrombosis. By hydrolyzing the acetyl group at the sn-2 position of PAF, PAF-AHs terminate its biological activity, thus playing a crucial role in regulating inflammatory cascades.[1][2] The family of PAF-AHs includes intracellular isoforms (Type I and Type II) and a plasma isoform, each with distinct characteristics and biological roles.[2]
The dysregulation of PAF signaling is implicated in numerous diseases, including asthma, sepsis, and cardiovascular diseases, making PAF-AH a compelling target for therapeutic intervention.[2] Furthermore, emerging evidence suggests a role for PAF-AH in modulating other critical signaling pathways, such as the Wnt/β-catenin pathway, which is fundamental in development and cancer.[3][4]
Acetylhydrolase-IN-1 is a tool compound identified as an inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase, the enzymatic activity characteristic of PAF-AHs.[5][6][7] Although specific data on the potency and selectivity of this compound are not extensively documented in publicly available literature, its chemical properties suggest its utility as a probe for investigating the biological functions of acetylhydrolases. Tool compounds like this compound are invaluable in drug discovery for target validation, understanding disease mechanisms, and serving as a starting point for the development of more potent and selective therapeutic agents.
These application notes provide a comprehensive guide for utilizing this compound as a research tool, including detailed protocols for its characterization and application in relevant biological assays.
Data Presentation
Effective characterization of a tool compound requires systematic quantitative analysis. The following tables provide a structured format for presenting key data that should be generated for this compound to establish its utility in drug discovery research.
Table 1: Biochemical Potency of this compound
This table is designed to summarize the inhibitory potency of this compound against various acetylhydrolase isoforms. Researchers should populate this table with experimentally determined IC50 values.
| Enzyme Target | This compound IC50 (nM) | Reference Compound IC50 (nM) | Assay Conditions |
| Plasma PAF-AH | Data to be determined | e.g., Darapladib | Specify buffer, substrate concentration, temperature |
| Intracellular PAF-AH Ib (catalytic subunits) | Data to be determined | e.g., P11[8] | Specify buffer, substrate concentration, temperature |
| Intracellular PAF-AH II | Data to be determined | Specify if available | Specify buffer, substrate concentration, temperature |
Table 2: In Vitro Selectivity Profile of this compound
This table is intended to document the selectivity of this compound against a panel of related and unrelated enzymes to assess its specificity.
| Enzyme/Receptor Target | This compound % Inhibition at [X] µM |
| Primary Targets | |
| Plasma PAF-AH | Data to be determined |
| PAF-AH Ib | Data to be determined |
| PAF-AH II | Data to be determined |
| Related Hydrolases | |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Data to be determined |
| Other Phospholipases (e.g., cPLA2) | Data to be determined |
| Off-Targets (example panel) | |
| A panel of kinases | Data to be determined |
| A panel of proteases | Data to be determined |
| A panel of GPCRs | Data to be determined |
Table 3: Cellular Activity of this compound
This table summarizes the compound's activity in a cellular context, linking target engagement to a functional cellular response.
| Cell Line | Assay Type | Endpoint Measured | This compound EC50/IC50 (µM) |
| e.g., U937 (human monocytic cell line) | Cellular PAF-AH Activity | Inhibition of PAF degradation | Data to be determined |
| e.g., HEK293T | Wnt/β-catenin Reporter Assay | Luciferase activity | Data to be determined |
| e.g., Primary Macrophages | Cytokine Release Assay | e.g., TNF-α, IL-6 levels | Data to be determined |
Experimental Protocols
The following are detailed protocols for the biochemical and cellular characterization of this compound.
Protocol 1: In Vitro Colorimetric Assay for PAF-AH Inhibition
This protocol is adapted from commercially available PAF Acetylhydrolase Assay Kits and is designed to determine the IC50 value of this compound.[9][10]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Recombinant human plasma PAF-AH
-
This compound
-
PAF-AH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
2-thio PAF (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve a range of final concentrations for the assay.
-
Assay Setup:
-
Blank wells: Add Assay Buffer only.
-
100% Activity wells (No inhibitor): Add Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Inhibitor wells: Add the serially diluted this compound solutions.
-
-
Enzyme Addition: Add recombinant human plasma PAF-AH to the 100% activity and inhibitor wells. Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the substrate solution by dissolving 2-thio PAF in the Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Reaction Development: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. Add the DTNB solution to each well to stop the reaction and develop the color.
-
Measurement: Read the absorbance at 405-414 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the 100% activity wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Intracellular PAF-AH Activity
This protocol describes how to measure the effect of this compound on intracellular PAF-AH activity in a cell line such as U937 monocytes.
Materials:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.2 with protease inhibitors)
-
Sonicator or homogenizer
-
Bradford assay reagent for protein quantification
-
PAF Acetylhydrolase Assay Kit (as in Protocol 1)
Procedure:
-
Cell Treatment: Seed U937 cells in a culture plate and treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Harvesting and Lysis:
-
Collect the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in cold cell lysis buffer.
-
Lyse the cells by sonication or homogenization on ice.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using the Bradford assay.
-
PAF-AH Activity Assay:
-
Use the cell lysate as the enzyme source in the colorimetric assay described in Protocol 1.
-
Normalize the PAF-AH activity to the protein concentration of the lysate.
-
-
Data Analysis: Compare the PAF-AH activity in lysates from this compound-treated cells to that of vehicle-treated cells to determine the extent of intracellular target engagement and inhibition.
Protocol 3: Western Blot Analysis of Wnt/β-catenin Signaling Pathway
This protocol provides a method to investigate the downstream effects of PAF-AH inhibition by this compound on the Wnt/β-catenin signaling pathway.[3]
Materials:
-
Cell line responsive to Wnt signaling (e.g., HEK293T)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Cell lysis buffer for Western blotting (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate HEK293T cells and allow them to adhere. Treat the cells with this compound or vehicle for a specified pre-incubation period.
-
Wnt Pathway Activation: Stimulate the cells with Wnt3a for a defined time to activate the pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of β-catenin and phosphorylated GSK3β in this compound-treated cells versus control cells to assess the impact on the Wnt signaling pathway.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound.
Caption: The Platelet-Activating Factor (PAF) signaling pathway and its regulation by PAF-AH.
Caption: Modulation of the Wnt/β-catenin signaling pathway by PAF-AH catalytic subunits.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PAF-AH Catalytic Subunits Modulate the Wnt Pathway in Developing GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAF and EZH2 Induce Wnt/β-Catenin Signaling Hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3 that impairs cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Optimizing Acetylhydrolase-IN-1 concentration for cell culture experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Acetylhydrolase-IN-1 in cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Platelet-Activating Factor Acetylhydrolase (PAF-AH). PAF-AH is a key enzyme that inactivates the pro-inflammatory lipid mediator, Platelet-Activating Factor (PAF), by hydrolyzing the acetyl group at the sn-2 position.[1][2][3] By inhibiting PAF-AH, this compound prevents the degradation of PAF, leading to its accumulation and prolonged signaling. This makes the inhibitor a valuable tool for studying inflammatory and signaling pathways mediated by PAF.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line or assay, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range, from nanomolar to micromolar (e.g., 1 nM to 10 µM), is recommended for initial screening.[4][5] This will help establish the half-maximal inhibitory concentration (IC50) for your specific experimental system and identify the concentration at which the inhibitor may become cytotoxic.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To maintain stability and avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them tightly sealed at -20°C or below.[6][7] When preparing working solutions, dilute the stock into your cell culture medium immediately before use.
Q4: How can I be sure the observed effects are due to on-target inhibition and not cytotoxicity or off-target effects?
A4: This is a critical aspect of using any small molecule inhibitor.[8] First, determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT, Trypan Blue) across a range of concentrations.[5][8] Functional assays should be conducted at concentrations below this toxic level. To confirm on-target activity, consider using a structurally different inhibitor for the same target to see if it produces the same phenotype or performing a rescue experiment if feasible.[8]
Q5: My results are inconsistent between experiments. What are the common causes of variability?
A5: Inconsistent results are often traced to three main areas:
-
Compound-related issues: Poor solubility or degradation of the inhibitor in the culture medium over time.[6][8] Always prepare fresh working solutions from a properly stored stock.
-
Cell culture-related issues: Variations in cell passage number, cell seeding density, and confluency can significantly alter cellular responses to an inhibitor.[8][9]
-
Assay-related issues: Inconsistencies in incubation times, reagent preparation, or instrumentation can lead to variability.[8]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect, even at high concentrations. | 1. Compound Instability: The inhibitor may be degrading in the culture medium at 37°C.[6] 2. Low Inhibitor Potency: The inhibitor may have low potency in your specific cell line or assay. 3. Cell Permeability Issues: The inhibitor may not be efficiently entering the cells.[10] | 1. Prepare fresh working solutions for each experiment. For long-term experiments, consider refreshing the media with the inhibitor at regular intervals.[11] 2. Perform a dose-response curve over a wider concentration range (e.g., up to 100 µM).[5] Confirm target expression in your cell line. 3. Consult literature for the inhibitor's permeability or consider using a permeabilization agent if compatible with your assay. |
| High levels of cell death observed. | 1. Concentration is too high: The inhibitor concentration is exceeding the cytotoxic threshold for the cell line.[11] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.[4] 3. On-Target Toxicity: Inhibition of the target enzyme is lethal to the cells. | 1. Perform a cell viability assay (see Protocol 1) to determine the non-toxic concentration range. Use the lowest effective concentration from your dose-response curve.[4] 2. Ensure the final solvent concentration is low and consistent across all wells, including the vehicle control (typically ≤0.1% for DMSO).[11] 3. Investigate the known functions of PAF-AH in cell survival for your specific cell type. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.[8] 2. Compound Precipitation: The inhibitor is not fully solubilized at the working concentration.[8] 3. Edge Effects: Wells on the perimeter of the plate are subject to different environmental conditions (e.g., evaporation). | 1. Use a cell counter to ensure accurate and consistent cell seeding.[8] 2. Visually inspect the diluted solutions for any precipitate. Prepare fresh dilutions and ensure thorough mixing. 3. Avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile media or PBS to create a humidity barrier. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) using an MTT Assay
This protocol helps establish the concentration range of this compound that is non-toxic to cells, a critical first step for any functional assay.[5]
Materials:
-
96-well cell culture plate
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the highest concentration used).[4]
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the inhibitor concentration to determine the IC50 value.[4]
Protocol 2: Measuring PAF-AH Activity in Cell Lysates
This protocol allows for the direct measurement of this compound's inhibitory effect on its target enzyme in a cellular context. The assay uses a substrate that releases a detectable thiol upon hydrolysis by PAF-AH.[12]
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold lysis buffer (containing protease inhibitors)
-
PAF Acetylhydrolase Assay Buffer
-
2-thio PAF (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
96-well plate for colorimetric assay
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with desired concentrations of this compound (in the non-toxic range) for a specified time. Wash cells with cold PBS and lyse them using an appropriate ice-cold lysis buffer.
-
Prepare Lysates: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.
-
Assay Preparation: In a 96-well plate, add equal amounts of protein (e.g., 20 µg) from each cell lysate to separate wells. Adjust the volume with PAF Acetylhydrolase Assay Buffer.
-
Initiate Reaction: Add DTNB and the substrate, 2-thio PAF, to each well to start the reaction.
-
Measure Activity: Immediately begin measuring the absorbance at 412 nm every minute for 5-10 minutes. The rate of product accumulation is calculated from the slope of the absorbance over time.[13]
-
Data Analysis: Compare the rate of reaction in inhibitor-treated samples to the vehicle control to determine the percentage of PAF-AH inhibition.
Visualizations
Signaling Pathway
Caption: Simplified pathway of PAF signaling and its inhibition by this compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in cell culture experiments.
References
- 1. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific acetylhydrolase for 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (a hypotensive and platelet-activating lipid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular PAF-Acetylhydrolase Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. PAF Acetylhydrolase Inhibitor Screening Assay Kit - 1 ea | luchtwegportaal [luchtwegportaal.com]
- 13. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Acetylhydrolase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Acetylhydrolase-IN-1, an inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase (also known as Platelet-Activating Factor Acetylhydrolase, PAF-AH). The following information is designed to help you mitigate off-target effects, troubleshoot common experimental issues, and ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of the esterase 1-Alkyl-2-acetylglycerophosphocholine (Alkylacetyl-GPC: acetylhydrolase), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2][3][4][5][6]
Q2: What is the reported potency of this compound?
One vendor reports an IC50 value of 2.2 nM for a compound cross-referenced as α/β-Hydrolase-IN-1, which shares the same CAS number as this compound. However, it is crucial to experimentally determine the IC50 in your specific assay system.
Q3: What are the known off-target effects of this compound?
Currently, a comprehensive public selectivity profile for this compound against a broad panel of other proteins is not available. Potential off-target effects may arise from the inhibition of other members of the α/β-hydrolase superfamily, which includes various proteases, lipases, and esterases.[7][8][9][10][11] It is also important to consider that different isoforms of PAF-AH exist (e.g., intracellular and plasma types), which may have varying sensitivity to this inhibitor.[12]
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.
-
Include proper controls: Use a structurally related inactive compound as a negative control if available. A vehicle control (e.g., DMSO) is essential.
-
Validate findings with orthogonal approaches: Use complementary techniques such as siRNA or CRISPR-Cas9 to knockdown the target protein (PAF-AH) and confirm that the observed phenotype is consistent with on-target inhibition.
Q5: What are the main signaling pathways affected by the inhibition of PAF-AH?
PAF-AH is a key enzyme in the metabolism of platelet-activating factor (PAF), a potent lipid mediator involved in inflammatory responses. Inhibition of PAF-AH can lead to an accumulation of PAF, which can activate various downstream signaling pathways. These pathways are often initiated by the binding of PAF to its G-protein coupled receptor (PAF-R) and can involve the activation of MAP kinases, such as p38.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | 1. Compound instability: this compound may be unstable in your experimental conditions. 2. Incorrect concentration: Errors in dilution or calculation. 3. Inactive enzyme: The target enzyme (PAF-AH) may not be active. | 1. Prepare fresh stock solutions and minimize freeze-thaw cycles. Test compound stability in your assay buffer. 2. Verify the concentration of your stock and working solutions. 3. Confirm the activity of your PAF-AH preparation using a positive control substrate. |
| High background signal in enzymatic assay | 1. Substrate instability: The substrate may be degrading non-enzymatically. 2. Contaminating enzyme activity: The sample may contain other enzymes that can act on the substrate. | 1. Run a no-enzyme control to measure the rate of spontaneous substrate degradation. 2. Use a more specific substrate or purify your enzyme preparation. |
| Observed phenotype is not consistent with PAF-AH inhibition | 1. Off-target effects: this compound may be inhibiting other proteins in your system. 2. Cellular context: The role of PAF-AH may differ in your specific cell line or experimental model. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement. Use a rescue experiment by overexpressing a resistant mutant of PAF-AH. 2. Characterize the expression and activity of PAF-AH in your model system. |
| Cytotoxicity observed at effective concentrations | 1. On-target toxicity: Prolonged or excessive inhibition of PAF-AH may be toxic to the cells. 2. Off-target toxicity: The inhibitor may be affecting essential cellular processes through off-target interactions. | 1. Perform a time-course experiment to determine the optimal treatment duration. 2. Test the cytotoxicity of a structurally related inactive analog. If unavailable, consider using a different PAF-AH inhibitor with a distinct chemical scaffold. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Target | 1-Alkyl-2-acetylglycerophosphocholine esterase (PAF-AH) |
| CAS Number | 79637-91-5 |
| Molecular Formula | C23H48NO7P |
| Reported IC50 | 2.2 nM (as α/β-Hydrolase-IN-1) |
Note: The IC50 value should be independently verified in your experimental setup.
Table 2: Representative Substrate Specificity of PAF-AH Isoforms
| PAF-AH Isoform | Substrate Preference |
| Plasma PAF-AH | Short sn-2 acyl chains (up to 6 carbons) and oxidized sn-2 chains.[13] |
| Intracellular PAF-AH (Type II) | Slightly broader than plasma form, hydrolyzes sn-2 acyl chains up to 9 carbons.[13] |
| Intracellular PAF-AH (Type Ib) | More selective for short acetyl chains.[14] |
Experimental Protocols
PAF-AH Activity Assay (Colorimetric)
This protocol is adapted from commercially available PAF-AH assay kits and is suitable for measuring enzyme activity in cell lysates or purified preparations.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2)
-
2-thio PAF (substrate)
-
DTNB (Ellman's reagent)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add your enzyme sample (cell lysate or purified PAF-AH).
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the 2-thio PAF substrate.
-
Immediately add DTNB to all wells.
-
Monitor the change in absorbance at 405-415 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound directly binds to PAF-AH in a cellular context.
Materials:
-
Cells expressing PAF-AH
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-PAF-AH antibody
Procedure:
-
Treat cultured cells with either vehicle or a saturating concentration of this compound for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and distribute them into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble PAF-AH in the supernatant by Western blotting.
-
A shift in the melting curve of PAF-AH in the presence of this compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of this compound on PAF-induced signaling pathways.
Materials:
-
Cells responsive to PAF
-
This compound
-
PAF
-
Cell lysis buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies against phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., GAPDH)
Procedure:
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with PAF for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Normalize the phospho-p38 signal to total p38 and the loading control to determine the effect of this compound on PAF-induced p38 activation.
Visualizations
Caption: A general experimental workflow for characterizing this compound.
Caption: Simplified PAF-AH signaling pathway and the action of this compound.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Alkyl-2-acetylglycerophosphocholine Esterase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 5. 1-alkyl-2-acetylglycerophosphocholine esterase - Wikipedia [en.wikipedia.org]
- 6. A specific acetylhydrolase for 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (a hypotensive and platelet-activating lipid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha/beta hydrolase superfamily - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. InterPro [ebi.ac.uk]
- 10. SCOPe 2.08: Superfamily c.69.1: alpha/beta-Hydrolases [scop.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Platelet-activating factor acetylhydrolases: broad substrate specificity and lipoprotein binding does not modulate the catalytic properties of the plasma enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylhydrolase-IN-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Acetylhydrolase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 36 months[1] | Keep desiccated to protect from moisture.[1] |
| In Solution (e.g., in DMSO) | -20°C | Up to 1 month[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| Short-term (Shipping) | Room Temperature | As needed for shipping | Stable for short durations at ambient temperatures.[2] |
| Alternative Short-term | 2-8°C | Not specified | Store sealed and dry.[3] |
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of small molecule inhibitors. For this compound, it is recommended to use high-purity, anhydrous DMSO to prepare stock solutions.
Q3: How can I determine the solubility of this compound in a specific solvent?
A general protocol for determining solubility is provided in the "Experimental Protocols" section below. This typically involves a stepwise addition of the compound to the solvent until saturation is reached.
Q4: My this compound solution shows precipitation upon dilution in an aqueous buffer like PBS. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many small molecule inhibitors.[4][5] Please refer to the "Troubleshooting Guide" for detailed solutions.
Q5: How can I assess the stability of my this compound solution under my experimental conditions?
A detailed protocol for assessing the stability of a small molecule inhibitor in solution is available in the "Experimental Protocols" section. This involves incubating the solution under the desired conditions and analyzing the concentration of the intact compound over time, typically by HPLC or LC-MS.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer (e.g., PBS, cell culture media) | The compound has lower solubility in aqueous solutions compared to the DMSO stock. | - Reduce final DMSO concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize its effect on cell viability and compound solubility.[7] - Optimize dilution method: Add the DMSO stock to your aqueous buffer while vortexing to promote rapid mixing and dispersion.[5] - Use an intermediate dilution step: Instead of a single large dilution, perform a series of smaller dilutions. - Incorporate a solubilizing agent: For cell-based assays, diluting into media containing fetal bovine serum (FBS) can help maintain solubility. |
| Loss of biological activity over time | The compound may be degrading under your experimental or storage conditions. | - Confirm stock solution integrity: If you suspect degradation, prepare a fresh stock solution. - Perform a stability study: Follow the "Protocol for Assessing Solution Stability" to determine the stability of this compound under your specific experimental conditions (e.g., temperature, pH, presence of other reagents).[6][8] - Store solutions properly: Ensure stock solutions are aliquoted and stored at -20°C or below, and avoid repeated freeze-thaw cycles.[1][7] |
| Variability in experimental results | Inconsistent sample handling or compound degradation. | - Use fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Ensure complete dissolution: Before use, ensure any precipitate in the stock solution upon thawing is fully redissolved by gentle warming and vortexing. - Standardize protocols: Ensure consistent timing and handling of the compound across all experiments. |
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, ethanol, PBS)
-
Vials or test tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Add a measured volume of the solvent to a vial.
-
Weigh a small, known amount of this compound and add it to the solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonication or gentle warming (e.g., to 37°C) can be applied.
-
Visually inspect the solution for any undissolved particles.
-
If the compound dissolves completely, repeat steps 2-5, adding small, known amounts of the compound until a saturated solution (i.e., undissolved solid remains) is achieved.
-
The solubility can be calculated as the total mass of the compound dissolved in the volume of the solvent (e.g., in mg/mL or mM).
Protocol for Assessing Solution Stability
This protocol outlines a method to evaluate the stability of this compound in a specific solution over time using HPLC or LC-MS.
Materials:
-
This compound stock solution
-
Solution for stability testing (e.g., PBS, cell culture medium)
-
Incubator or water bath set to the desired temperature
-
HPLC or LC-MS system
-
Appropriate vials for sample collection
Procedure:
-
Prepare a fresh solution of this compound in the test solution at the desired concentration.
-
Immediately take a sample and analyze it using a validated HPLC or LC-MS method. This will serve as the time-zero (T=0) reference.
-
Incubate the remaining solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
-
Analyze each aliquot using the same HPLC or LC-MS method as the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the compound to the peak area at T=0.
References
Technical Support Center: Interpreting Unexpected Results in Acetylhydrolase-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Acetylhydrolase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful this compound experiment?
A successful experiment will demonstrate a dose-dependent inhibition of acetylhydrolase activity. In cellular assays, this should correlate with expected downstream effects, such as modulation of inflammatory pathways or apoptosis, depending on the specific acetylhydrolase target.
Q2: My this compound inhibitor shows potent activity, but the results are not reproducible. What could be the cause?
Lack of reproducibility can stem from several factors, including compound aggregation, instability of the inhibitor, or variability in experimental conditions.[1] It is crucial to ensure consistent preparation of reagents and adherence to the experimental protocol.
Q3: How can I be sure that the observed effects are due to the inhibition of my target acetylhydrolase and not off-target effects?
Off-target effects are a known concern with small molecule inhibitors.[2][3][4][5] To validate the specificity of this compound, consider performing experiments in cells with known knockdown or knockout of the target enzyme. Additionally, using a structurally distinct inhibitor for the same target can help confirm that the observed phenotype is due to on-target inhibition.
Q4: What are some common mistakes to avoid in enzyme inhibition assays?
Common pitfalls include using the wrong enzyme concentration, unstable enzymes, poor inhibitor solubility, incorrect pH or temperature, and the absence of proper controls.[6] Careful planning and execution of the assay, with attention to these details, can prevent most errors and lead to reliable data.[6]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in an in-vitro assay.
If the calculated IC50 value is significantly higher than anticipated, consider the following troubleshooting steps:
-
Inhibitor Integrity:
-
Solubility: Ensure this compound is fully dissolved. Prepare a high-concentration stock in an appropriate solvent like DMSO and visually inspect for precipitation.[7]
-
Stability: The inhibitor may degrade if not stored correctly or if it is unstable in the assay buffer.[1][7] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[7]
-
-
Assay Conditions:
-
Enzyme Concentration: An excessively high enzyme concentration can lead to rapid substrate turnover, making the inhibitor appear less potent.[6]
-
Substrate Concentration: If the substrate concentration is much higher than the enzyme's Km, a higher concentration of a competitive inhibitor will be needed to achieve 50% inhibition.
-
Pre-incubation Time: For slow-binding inhibitors, pre-incubating the enzyme with this compound before adding the substrate can be critical to observe full inhibitory potential.[8]
-
-
Data Analysis:
Caption: A logical workflow for troubleshooting a high IC50 value.
Issue 2: No effect of this compound in a cell-based assay.
If this compound is active in vitro but shows no effect in a cellular context, the following factors should be investigated:
-
Compound-Related Issues:
-
Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Stability in Culture Media: this compound might be unstable in the cell culture medium.[7]
-
-
Cell-Based Issues:
-
Experimental Design:
-
Treatment Duration and Timing: The duration of inhibitor treatment and the time point of analysis may not be optimal for observing an effect.[7]
-
Caption: A systematic approach to troubleshooting inactivity in cell-based assays.
Data Presentation
Table 1: Example Dose-Response Data for this compound in an In-Vitro Assay
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.5 |
| 50 | 48.9 ± 4.2 |
| 100 | 75.3 ± 2.9 |
| 500 | 95.1 ± 1.8 |
| 1000 | 98.6 ± 0.9 |
This data can be used to calculate an IC50 value.
Table 2: Troubleshooting Checklist for Unexpected Cellular Assay Results
| Potential Issue | Recommended Action | Expected Outcome |
| Low Target Expression | Verify expression via qPCR or Western Blot.[7] | Confirmation of target presence. |
| Poor Cell Permeability | Perform a cellular uptake assay. | Determine intracellular concentration of the inhibitor. |
| Inhibitor Instability | Assess stability in culture media over time using HPLC or LC-MS.[1] | Determine the half-life of the inhibitor in media. |
| Inactive Signaling Pathway | Stimulate the pathway with a known agonist.[7] | Induce a measurable downstream effect. |
Experimental Protocols
Protocol 1: General Acetylhydrolase Inhibition Assay
This protocol provides a framework for measuring acetylhydrolase activity and its inhibition.
Materials:
-
Purified acetylhydrolase enzyme
-
Substrate (e.g., p-nitrophenyl acetate)
-
This compound
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)[6]
-
96-well microplate[6]
-
Microplate reader[6]
Procedure:
-
Prepare Solutions: Prepare fresh dilutions of the enzyme, substrate, and this compound in assay buffer.[6]
-
Assay Setup:
-
Pre-incubation: Incubate the plate for 15-30 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8]
-
Initiate Reaction: Add the substrate to all wells to start the reaction.[8]
-
Measure Activity: Immediately measure the absorbance or fluorescence kinetically over a set period or as an endpoint reading.[8]
-
Data Analysis: Subtract the background reading from the negative control. Calculate the percent inhibition for each concentration of this compound relative to the positive control and determine the IC50 value.[8]
Signaling Pathway Diagrams
Diagram 1: Simplified PAF Acetylhydrolase Signaling Pathway
Platelet-activating factor (PAF) is a potent inflammatory mediator.[9] PAF acetylhydrolases (PAF-AHs) inactivate PAF by hydrolyzing its sn-2 acetyl group.[9] Inhibition of PAF-AH by a molecule like this compound would lead to an accumulation of PAF, potentially enhancing inflammatory responses and apoptosis.[9]
Caption: Inhibition of PAF Acetylhydrolase by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The off-target effects of AID in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The off-target effects of AID in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Acetylhydrolase-IN-1 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the potential cytotoxic effects of Acetylhydrolase-IN-1. The following information is designed to assist in identifying, understanding, and mitigating off-target effects to ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of cytotoxicity for an acetylhydrolase inhibitor?
A1: Acetylhydrolases are a broad family of enzymes involved in various cellular processes, including inflammation and apoptosis, by catabolizing lipids like platelet-activating factor (PAF). Inhibition of these enzymes can lead to the accumulation of pro-inflammatory and pro-apoptotic mediators, potentially triggering cell death pathways. The specific mechanism of cytotoxicity for this compound would depend on the specific acetylhydrolase isoform it targets and its off-target effects.
Q2: How can I differentiate between target-specific effects and general cytotoxicity?
A2: A key strategy is to perform rescue experiments. If the cytotoxicity is target-specific, it might be reversible by adding the product of the enzymatic reaction that is being inhibited. Additionally, using a structurally distinct inhibitor for the same target or employing genetic knockdown (e.g., siRNA or CRISPR) of the target protein can help confirm that the observed phenotype is due to the inhibition of the intended acetylhydrolase.
Q3: What are the initial steps to take if I observe significant cell death after treatment with this compound?
A3: If you observe significant cell death, the first step is to perform a dose-response experiment to determine the concentration at which the compound is cytotoxic. It is also crucial to include proper vehicle controls to ensure that the solvent used to dissolve the inhibitor is not causing the cytotoxicity.[1] Visual inspection of the compound in the media for any precipitation is also recommended.[2]
Troubleshooting Guide
Issue 1: High Variability in Cytotoxicity Readouts
High variability in cytotoxicity assays can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Use a cell counter for accurate cell numbers and a multichannel pipette for consistent seeding. | Cell density significantly influences the outcome of viability assays. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to genetic drift and altered sensitivity to compounds. |
| Compound Solubility | Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment. | Poor solubility leads to inaccurate dosing and variability.[2][3] |
| Inconsistent Incubation Time | Standardize the incubation time with the inhibitor across all experiments. | The cytotoxic effect of a compound can be time-dependent. |
Issue 2: Unexpected Levels of Cell Death
Observing higher or lower than expected cytotoxicity can be due to several factors.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions and consider performing a titration to find the optimal concentration. | An incorrect concentration is a common source of unexpected results.[1] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to the same compound. | It is important to establish a baseline cytotoxicity profile for each cell line used. |
| Contamination | Check cell cultures for signs of microbial contamination (e.g., bacteria, mycoplasma). | Contaminants can induce cell death and confound experimental results.[4] |
| Edge Effects in Assay Plates | Avoid using the outer wells of microplates for treatment, or fill them with sterile media/PBS. | Evaporation from edge wells can concentrate the compound and lead to artificially high cytotoxicity.[5] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the concentration-dependent cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO in media).
-
Treatment: Remove the old media from the cells and add the different concentrations of the inhibitor and the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol helps to determine if the observed cytotoxicity is due to apoptosis.
-
Cell Treatment: Treat cells with this compound at the IC50 concentration (determined from the MTT assay) and a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative, PI-negative cells are live.
-
Visualizations
Caption: Workflow for troubleshooting cytotoxicity of a novel inhibitor.
Caption: Hypothetical signaling pathway of inhibitor-induced cytotoxicity.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Best practices for detecting and mitigating the risk of cell culture contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Acetylhydrolase-IN-1 in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of Acetylhydrolase-IN-1, an inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase, in complex biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound and offers potential solutions.
| Problem | Possible Cause | Troubleshooting Steps & Optimization |
| High background signal or unexpected cellular phenotype at low inhibitor concentrations. | Off-target effects: The inhibitor may be interacting with other hydrolases or proteins in the sample, leading to non-specific signals or cellular responses. | 1. Perform a dose-response curve: Determine the IC50 value in your specific assay to use the lowest effective concentration. 2. Use orthogonal assays: Confirm the on-target effect using a different experimental setup (e.g., a different substrate or detection method). 3. Profile against related enzymes: If possible, test the inhibitor against other known hydrolases present in your sample to identify potential off-targets. 4. Employ activity-based protein profiling (ABPP): This chemical proteomics approach can help identify the full spectrum of serine hydrolase targets of your inhibitor in a complex proteome.[1][2] |
| Inconsistent results between experiments. | Variability in sample preparation: Differences in cell lysis, protein concentration, or storage conditions can affect enzyme activity and inhibitor potency. | 1. Standardize your sample preparation protocol: Use a consistent lysis buffer and procedure for all experiments.[3] 2. Quantify total protein concentration: Normalize your results to the total protein amount in each sample. 3. Aliquot and store samples properly: Avoid repeated freeze-thaw cycles of your biological samples. |
| Observed IC50 value is significantly higher than expected. | Inhibitor instability or degradation: The inhibitor may not be stable under the experimental conditions (e.g., pH, temperature, presence of other enzymes). | 1. Prepare fresh inhibitor solutions: Avoid using old stock solutions. 2. Check solvent compatibility: Ensure the solvent used to dissolve the inhibitor is compatible with your assay and does not affect enzyme activity. 3. Assess inhibitor stability: If possible, determine the stability of this compound in your assay buffer over the time course of your experiment. |
| The inhibitor shows reduced potency in cell lysates compared to purified enzyme. | Presence of competing substrates or binding proteins: Complex samples contain numerous molecules that can compete with the inhibitor for binding to the target enzyme or non-specifically bind the inhibitor, reducing its effective concentration. | 1. Optimize incubation time: A pre-incubation step of the enzyme with the inhibitor before adding the substrate may increase potency.[3] 2. Adjust substrate concentration: For competitive inhibitors, using a substrate concentration at or below the Km value can enhance apparent inhibitor potency.[4] 3. Consider sample fractionation: If feasible, partially purifying the target enzyme from the lysate can reduce the concentration of interfering molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: If the IC50 or Ki value for this compound is known from the literature or previous experiments, a starting concentration of 5 to 10 times the IC50/Ki is often recommended to ensure complete inhibition.[5] If this information is unavailable, it is best to perform a dose-response experiment starting from a high concentration (e.g., 10-50 µM) and titrating down to determine the optimal concentration for your specific system.
Q2: How can I confirm that the observed effect is due to the inhibition of 1-Alkyl-2-acetylglycerophosphocholine esterase and not an off-target?
A2: To confirm on-target activity, you can perform several experiments. A rescue experiment, where the cellular phenotype is reversed by overexpression of the target enzyme, is a powerful approach. Additionally, using a structurally different inhibitor of the same enzyme should produce a similar biological effect. Finally, techniques like activity-based protein profiling (ABPP) can provide a global view of the inhibitor's interactions within the proteome.[1][2]
Q3: What are the best practices for preparing complex biological samples for an inhibitor assay?
A3: Consistency is key. Always use a standardized lysis buffer that maintains the activity of your target enzyme. It is also advisable to include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and modification.[3] After lysis, clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration of the lysate to ensure equal loading across your assays.
Q4: Can the solvent used to dissolve this compound affect the experiment?
A4: Yes, the solvent can have a significant impact. It is crucial to use a solvent that is compatible with your assay and does not inhibit the enzyme on its own. Always run a vehicle control (the solvent without the inhibitor) to account for any non-specific effects of the solvent.[5]
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in Cell Lysate
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 1-Alkyl-2-acetylglycerophosphocholine esterase in a complex biological sample.
Materials:
-
Cell lysate containing active 1-Alkyl-2-acetylglycerophosphocholine esterase
-
This compound
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Substrate for 1-Alkyl-2-acetylglycerophosphocholine esterase
-
Microplate reader or other suitable detection instrument
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration and perform a series of dilutions to cover a wide range of concentrations.
-
Prepare the reaction mixture: In a 96-well plate, add the cell lysate and the diluted inhibitor to the assay buffer. Include a vehicle control (lysate with solvent only) and a no-enzyme control.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor the reaction: Measure the product formation over time using a microplate reader at the appropriate wavelength.
-
Data analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Profiling using Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify potential off-target enzymes of this compound in a complex biological sample.
Materials:
-
Cell lysate
-
This compound
-
A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like biotin (B1667282) or a fluorescent dye)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate (for biotinylated probes) or fluorescence scanner
Procedure:
-
Treat lysate with inhibitor: Incubate aliquots of the cell lysate with different concentrations of this compound or a vehicle control for a defined period.
-
Label with ABPP probe: Add the activity-based probe to each lysate and incubate to allow covalent labeling of active serine hydrolases.
-
Quench the reaction: Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate proteins: Run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Visualize labeled enzymes: If using a fluorescent probe, visualize the gel directly on a fluorescence scanner. If using a biotinylated probe, transfer the proteins to a membrane and detect with streptavidin-HRP.
-
Analyze the results: Compare the band intensities between the inhibitor-treated and control lanes. A decrease in the intensity of a band in the inhibitor-treated lane indicates that this compound is binding to and inhibiting that particular enzyme.
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Use Inhibitors [sigmaaldrich.com]
Dealing with high background in PAF-acetylhydrolase activity assays
Welcome to the Technical Support Center for PAF-Acetylhydrolase Activity Assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with high background in your experiments.
Troubleshooting Guide: High Background
High background can obscure your results and lead to inaccurate measurements of PAF-acetylhydrolase (PAF-AH) activity. The following sections detail potential causes and solutions.
FAQs: Troubleshooting High Background
Q1: What are the most common causes of high background in a PAF-AH activity assay?
High background can arise from several sources, including:
-
Spontaneous Substrate Hydrolysis: The assay substrate may degrade non-enzymatically over time, especially with improper storage or handling.[1][2]
-
Contaminated Reagents: Reagents, buffers, or water used in the assay may be contaminated with substances that interfere with the reaction or detection method.[3]
-
Interfering Substances in the Sample: Samples themselves can contain compounds that produce a signal or interfere with the assay chemistry.[4] This includes thiols (e.g., glutathione (B108866), DTT) in colorimetric assays using DTNB.[4]
-
Particulates in the Sample: Undissolved particles in the sample can scatter light and interfere with absorbance readings in colorimetric assays.[5]
-
Incomplete Substrate Solubilization: If the substrate is not fully dissolved, it can lead to high background absorbance.[4]
Q2: How can I determine the source of the high background?
To pinpoint the source of high background, it is crucial to run proper controls. A key control is the "no-enzyme" or "sample background" well, which contains all assay components except for the enzyme source.[2][5]
-
If the "no-enzyme" control shows a high signal, the issue likely lies with the substrate or other assay reagents.[2]
-
If the "no-enzyme" control has a low signal, but the sample wells (before the addition of substrate) show high background, the sample itself is the likely culprit.
Below is a troubleshooting workflow to help identify the source of the high background.
Caption: Troubleshooting workflow for identifying the source of high background.
Q3: My "no-enzyme" control has a high signal. What should I do?
A high signal in the "no-enzyme" control points to a problem with the assay reagents themselves.
-
Substrate Quality: The substrate may have degraded. Ensure it has been stored correctly at -20°C or -70°C to avoid non-enzymatic hydrolysis.[1] It is recommended to use freshly prepared or recently purchased substrate.
-
Substrate Solubilization: For colorimetric assays using 2-thio PAF, ensure the substrate is completely dissolved by vortexing until the solution is clear. Incomplete solubilization can cause high background absorbance.[4][6]
-
Buffer pH and Composition: The pH of the assay buffer can affect substrate stability. An inappropriate pH may increase the rate of spontaneous hydrolysis.[2]
-
Reagent Contamination: Ensure that all buffers and water are free from contaminants.[3] Prepare fresh buffers if contamination is suspected.
Q4: The background of my sample is high, even without adding the substrate. What could be the cause?
If the sample itself is causing a high background, consider the following:
-
Interfering Substances: Samples, particularly plasma or cell lysates, can contain substances that interfere with the assay. For colorimetric assays using DTNB, thiols like glutathione or DTT are a major source of interference.[4] Thiol-scavenging agents can also inhibit color development.[4]
-
Sample Particulates: The presence of particulates can cause light scattering and lead to artificially high absorbance readings.[5]
-
Sample Color: If the sample itself is colored, it will contribute to the absorbance reading.
To address these issues:
-
Dialysis: Extensive dialysis of the sample can remove small molecular weight interfering substances.[4]
-
Centrifugation: Centrifuge samples to pellet any particulates before performing the assay.[5]
-
Sample Blank: Run a sample blank control containing your sample and all reagents except the substrate. Subtract this reading from your experimental wells.[5]
Data on Potential Interfering Substances
The following table summarizes common interfering substances and recommended actions.
| Interfering Substance | Assay Type Affected | Mechanism of Interference | Recommended Action |
| Thiols (e.g., glutathione, DTT) | Colorimetric (DTNB-based) | React directly with DTNB, causing a high background signal.[4] | Remove from sample via dialysis.[4] |
| Thiol-scavengers (e.g., N-ethylmaleimide) | Colorimetric (DTNB-based) | Inhibit the color development reaction.[4] | Remove from sample via dialysis.[4] |
| PAF-AH Inhibitors | All | Inhibit enzyme activity, leading to no or low signal (not a background issue, but an important consideration). | Remove from sample via dialysis.[4] |
Experimental Protocols
Colorimetric PAF-Acetylhydrolase Activity Assay
This protocol is based on the use of 2-thio PAF as a substrate, where the release of a free thiol is detected by DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).[4][5]
Materials:
-
2-thio PAF (Substrate)
-
DTNB Reagent
-
Sample containing PAF-AH
-
96-well plate
-
Plate reader capable of measuring absorbance at 405-414 nm[5]
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute the 2-thio PAF substrate in assay buffer and vortex until completely clear.[4][6]
-
Plate Setup:
-
Sample Wells: Add your sample (e.g., 10 µL) and assay buffer to the wells.[4][5]
-
No-Enzyme Control: Add assay buffer instead of your sample. This corrects for non-enzymatic substrate hydrolysis.[5]
-
Sample Background Control: Add your sample and assay buffer, but do not add the substrate solution in the next step (add an equivalent volume of assay buffer instead). This corrects for background from the sample itself.[5]
-
-
Initiate Reaction: Add the 2-thio PAF substrate solution (e.g., 200 µL) to all wells except the sample background controls. Mix gently.[4][5]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[4][5]
-
Develop Reaction: Add DTNB solution (e.g., 10 µL) to all wells.[4][5]
-
Read Absorbance: Read the absorbance at 405-414 nm within one minute of adding DTNB.[4][5]
Radiometric PAF-Acetylhydrolase Activity Assay
This assay measures the release of [³H]acetate from [³H-acetyl]PAF.[1]
Materials:
-
[³H-acetyl]PAF (Substrate)
-
HEPES buffer or PBS, pH 7.2
-
Sample containing PAF-AH
-
Stop solution (e.g., 10 M acetic acid)[1]
-
C18 reverse-phase columns[1]
-
Scintillation fluid and counter
Procedure:
-
Substrate Preparation: Prepare the [³H-acetyl]PAF substrate in buffer.
-
Reaction Setup: In microcentrifuge tubes, mix aliquots of your diluted sample with the [³H-acetyl]PAF substrate solution.[1]
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).[1]
-
Stop Reaction: Terminate the reaction by adding the stop solution.[1]
-
Separation: Separate the liberated [³H]acetate from the unreacted [³H-acetyl]PAF using C18 columns. The substrate binds to the column, while the radioactive acetate (B1210297) passes through.[1]
-
Quantification: Collect the eluate containing the [³H]acetate, add scintillation fluid, and measure radioactivity using a scintillation counter.
Assay Parameters and Optimization
Proper optimization of assay conditions is crucial for minimizing background and ensuring accurate results.
| Parameter | Recommendation | Rationale |
| Substrate Concentration | Use a saturating concentration (e.g., 50-80 µM for radiometric assay).[1] | Ensures the reaction rate is proportional to the enzyme concentration and not limited by substrate availability. |
| Enzyme Concentration | Adjust so that no more than 7.5-10% of the substrate is hydrolyzed.[1] | Maintains the reaction within the linear range. |
| Incubation Time | Ensure the reaction is in the linear range (e.g., up to 120 min for radiometric assay).[1] | Prolonged incubation can lead to substrate depletion and increased non-enzymatic hydrolysis. |
| Incubation Temperature | 37°C is commonly used for enzymatic reactions.[1] However, room temperature can also be used, though the reaction rate will be lower.[1] | Higher temperatures increase reaction rates but may also increase non-enzymatic hydrolysis. |
Signaling Pathway and Reaction Mechanism
PAF-AH plays a crucial role in regulating the levels of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation.
Caption: Enzymatic hydrolysis of PAF by PAF-Acetylhydrolase.
By hydrolyzing the acetyl group at the sn-2 position of PAF, PAF-AH converts it into the biologically inactive lyso-PAF, thus downregulating PAF-mediated signaling.[7][8]
References
- 1. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. content.abcam.com [content.abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of PAF-Degrading Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Potency of Acetylhydrolase-IN-1 on PAF-Acetylhydrolase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the inhibitory activity of Acetylhydrolase-IN-1 against Platelet-Activating Factor (PAF) Acetylhydrolase (PAF-AH). As publicly available quantitative data for this compound is limited, this document serves as a template, offering a comparative analysis of known PAF-AH inhibitors and detailing the experimental protocols required to assess and benchmark the efficacy of novel compounds like this compound.
Comparative Analysis of PAF-Acetylhydrolase Inhibitors
To objectively evaluate the performance of this compound, it is essential to compare its inhibitory activity with established PAF-AH inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors against different isoforms of PAF-AH. Researchers should aim to generate similar data for this compound to accurately position its potency within the current landscape of PAF-AH inhibitors.
| Inhibitor | Target Isoform(s) | IC50 | Notes |
| This compound | Data to be determined | Data to be determined | |
| Darapladib | Lp-PLA₂ (Plasma PAF-AH) | ~0.25 nM | A potent and selective inhibitor that has undergone clinical trials.[1] |
| P11 | PAFAH1b2, PAFAH1b3 | ~40 nM (PAFAH1b2), ~900 nM (PAFAH1b3) | A selective, reversible inhibitor of the intracellular isoforms.[2] |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | PAF-AH | ~3 µM | An irreversible serine hydrolase inhibitor.[3] |
Experimental Protocols
Accurate and reproducible experimental design is critical for validating the inhibitory activity of a test compound. Below are detailed protocols for conducting a colorimetric in vitro PAF-acetylhydrolase inhibition assay.
Colorimetric PAF-Acetylhydrolase Inhibition Assay
This assay measures the enzymatic activity of PAF-AH by detecting the release of a thiol-containing compound from a synthetic substrate, 2-thio PAF. The free thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PAF-acetylhydrolase (plasma or intracellular isoforms)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
2-thio PAF (substrate)
-
DTNB (Ellman's reagent)
-
Test inhibitor (this compound)
-
Known inhibitor (e.g., MAFP, for positive control)
-
Solvent for inhibitors (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (this compound) and known inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in Assay Buffer to achieve a range of desired concentrations for IC50 determination.
-
Reconstitute the 2-thio PAF substrate in Assay Buffer to the desired final concentration (e.g., 400 µM).[4]
-
Prepare a working solution of DTNB in Assay Buffer.
-
Dilute the PAF-AH enzyme in Assay Buffer to the appropriate concentration.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity (Control) Wells: Add 200 µl of the 2-thio PAF Substrate Solution and 10 µl of the solvent used to dissolve the inhibitors.[4]
-
Inhibitor Wells: Add 200 µl of the 2-thio PAF Substrate Solution and 10 µl of each inhibitor dilution.[4]
-
Background Wells: Add 200 µl of the 2-thio PAF Substrate Solution, 10 µl of the solvent, and 10 µl of Assay Buffer instead of the enzyme.[4]
-
-
Initiation of Reaction:
-
Incubation:
-
Cover the plate and incubate at 25°C for 20 minutes.[4]
-
-
Color Development and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "Background" wells from the absorbance readings of all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Initial Activity Well)] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in validating the inhibitory activity of a test compound against PAF-acetylhydrolase.
Signaling Pathway Context
Understanding the biological role of PAF-acetylhydrolase is crucial for interpreting the significance of its inhibition. PAF is a potent lipid mediator that, upon binding to its receptor (PAF-R), triggers a variety of pro-inflammatory signaling cascades. PAF-AH plays a critical role in attenuating these signals by hydrolyzing and inactivating PAF. The diagram below illustrates this fundamental pathway.
References
- 1. Biology of platelet-activating factor acetylhydrolase (PAF-AH, lipoprotein associated phospholipase A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor acetylhydrolase deficiency. A missense mutation near the active site of an anti-inflammatory phospholipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular PAF-Acetylhydrolase Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3 that impairs cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of Hydrolase Inhibitors: A Template for Acetylhydrolase-IN-1
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest data retrieval, public information regarding a specific molecule designated "Acetylhydrolase-IN-1" is unavailable. This guide has been constructed as a template, utilizing publicly accessible data for the well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors, PF-04457845 and BIA 10-2474, to demonstrate the principles and data presentation for selectivity profiling against other hydrolases. This framework can be readily adapted for this compound as experimental data becomes available.
Executive Summary
The development of potent and selective inhibitors is paramount for advancing our understanding of enzyme function and for the creation of safe and effective therapeutics. Off-target effects can lead to unforeseen toxicities, as tragically exemplified by the clinical trial of the FAAH inhibitor BIA 10-2474.[1][2][3][4][5] This guide provides a comparative analysis of the selectivity of two FAAH inhibitors, the highly selective PF-04457845 and the less selective BIA 10-2474, against a panel of serine hydrolases. The data herein is intended to serve as a benchmark for researchers developing novel hydrolase inhibitors, such as this compound, highlighting the importance of comprehensive selectivity profiling.
Data Presentation: Inhibitor Selectivity Against Human Serine Hydrolases
The following table summarizes the inhibitory activity of PF-04457845 and BIA 10-2474 against their primary target (FAAH) and a range of off-target serine hydrolases. The data is compiled from activity-based protein profiling (ABPP) studies.
| Target Hydrolase | PF-04457845 Inhibition | BIA 10-2474 Inhibition | Primary Function of Off-Target |
| FAAH | Complete Inhibition | Complete Inhibition | Endocannabinoid degradation |
| FAAH2 | Major Off-Target | Inhibited | Endocannabinoid degradation |
| ABHD6 | No significant inhibition | Near-complete inhibition | Endocannabinoid and lipid metabolism |
| ABHD11 | No significant inhibition | Inhibited | Lipid metabolism |
| LIPE | No significant inhibition | Inhibited | Hormone-sensitive lipase |
| PNPLA6 | No significant inhibition | Inhibited | Neuropathy target esterase |
| CES1 | No significant inhibition | Inhibited | Carboxylesterase, drug metabolism |
| CES2 | No significant inhibition | Near-complete inhibition | Carboxylesterase, drug metabolism |
| CES3 | No significant inhibition | Inhibited | Carboxylesterase |
Table 1: Comparative selectivity of PF-04457845 and BIA 10-2474 against a panel of human serine hydrolases. Data derived from competitive activity-based protein profiling studies.[1][3]
As illustrated, PF-04457845 demonstrates high selectivity for FAAH, with FAAH2 being its only significant off-target among the tested hydrolases.[1][6] In stark contrast, BIA 10-2474 inhibits a broader range of serine hydrolases, many of which are involved in lipid metabolism.[1][3] This lack of selectivity is believed to have contributed to the severe neurotoxicity observed in clinical trials.[1][5]
Experimental Protocols
The primary methodology for assessing the selectivity of these inhibitors is Competitive Activity-Based Protein Profiling (ABPP) . This technique utilizes active site-directed chemical probes to determine the functional state of enzymes within a complex proteome.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
Objective: To determine the selectivity of a test inhibitor against a panel of active hydrolases in a complex biological sample (e.g., cell lysate, tissue proteome).
Materials:
-
Test inhibitor (e.g., this compound)
-
Proteome sample (e.g., human cell or tissue lysate)
-
Broad-spectrum activity-based probe (ABP) for the target enzyme class (e.g., fluorophosphonate-rhodamine (FP-rhodamine) for serine hydrolases)
-
SDS-PAGE gels and associated reagents
-
In-gel fluorescence scanner
-
Appropriate buffers and controls
Methodology:
-
Proteome Preparation: Prepare lysates from cells or tissues under native conditions to preserve enzyme activity. Determine and normalize the protein concentration of the lysates.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with a range of concentrations of the test inhibitor (and/or a comparator compound) for a specified time and temperature (e.g., 30 minutes at 37°C). A vehicle control (e.g., DMSO) must be included.
-
Activity-Based Probe Labeling: Add the broad-spectrum ABP (e.g., FP-rhodamine) to the inhibitor-treated proteomes. The ABP will covalently label the active site of enzymes that were not blocked by the test inhibitor.
-
SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled hydrolases using an in-gel fluorescence scanner. The intensity of the fluorescent band for each enzyme is proportional to its activity.
-
Data Analysis: Compare the fluorescence intensity of each band in the inhibitor-treated lanes to the vehicle control lane. A reduction in fluorescence intensity for a specific band indicates that the test inhibitor has bound to and inhibited that particular enzyme. The concentration-dependent inhibition can be used to determine the potency (e.g., IC50) of the inhibitor for both the intended target and any off-targets.
Visualized Experimental Workflow
Caption: Workflow for competitive activity-based protein profiling.
This comprehensive approach to selectivity profiling is crucial for the preclinical characterization of any new chemical entity. By understanding the full spectrum of a compound's interactions within the proteome, researchers can mitigate the risk of off-target toxicities and develop safer, more effective therapeutic agents.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAF-Acetylhydrolase Inhibition: Acetylhydrolase-IN-1 and a Positive Control
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Acetylhydrolase-IN-1 and a standard positive control for the inhibition of Platelet-Activating Factor (PAF) Acetylhydrolase. This document outlines their respective roles, presents available quantitative data, and offers a detailed experimental protocol for their comparative analysis.
Platelet-activating factor acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is a crucial enzyme in regulating inflammation.[1] It hydrolyzes and inactivates the potent inflammatory mediator, platelet-activating factor (PAF).[2][3] Consequently, inhibitors of this enzyme are valuable tools for research into inflammatory and cardiovascular diseases.[1] This guide focuses on this compound, a known inhibitor of PAF-AH, and compares it with a widely used positive control, Methyl Arachidonyl Fluorophosphonate (MAFP).
Inhibitor Comparison
In contrast, Methyl Arachidonyl Fluorophosphonate (MAFP) is a well-characterized, irreversible inhibitor of PAF-AH and is commonly used as a positive control in inhibitor screening assays. Its potency has been established, providing a reliable benchmark for evaluating new inhibitory compounds.
| Compound | Target | IC50 Value | Chemical Formula | Molecular Weight | CAS Number |
| This compound | PAF-Acetylhydrolase | Data not available | C23H48NO7P | 481.6 g/mol | 79637-91-5 |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | PAF-Acetylhydrolase | ~250 nM | C21H34FO3P | 396.5 g/mol | 161486-63-5 |
Experimental Protocol: PAF-Acetylhydrolase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available inhibitor screening kits and provides a method to determine the inhibitory activity of compounds like this compound against PAF-acetylhydrolase.
Materials:
-
Human plasma PAF-Acetylhydrolase (PAF-AH)
-
Assay Buffer (e.g., Tris-HCl, pH 7.2)
-
2-thio PAF (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid) or Ellman's reagent)
-
This compound
-
Methyl Arachidonyl Fluorophosphonate (MAFP) as a positive control
-
Solvent for inhibitors (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and MAFP in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors to be tested.
-
Reconstitute PAF-AH enzyme and substrate (2-thio PAF) in assay buffer according to the manufacturer's instructions.
-
Prepare the DTNB solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity (Control) Wells: Add 200 µl of the 2-thio PAF substrate solution and 10 µl of the solvent used for the inhibitors.
-
Inhibitor Wells: Add 200 µl of the 2-thio PAF substrate solution and 10 µl of the desired concentration of the inhibitor (this compound or MAFP).
-
Background Wells: Add 10 µl of Assay Buffer, 200 µl of the 2-thio PAF substrate solution, and 10 µl of the inhibitor solvent.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µl of the PAF-AH enzyme solution to the "100% Initial Activity" and "Inhibitor" wells. Do not add the enzyme to the background wells.
-
Shake the plate gently for 30 seconds to ensure thorough mixing.
-
-
Incubation:
-
Cover the plate and incubate for 20 minutes at 25°C.
-
-
Color Development and Measurement:
-
Add 10 µl of the DTNB solution to all wells.
-
Shake the plate again and measure the absorbance at 405-414 nm using a microplate reader after one minute.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from the absorbance readings of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the inhibitory effects of this compound and a positive control on PAF-acetylhydrolase activity.
References
A Comparative Guide to Confirming Target Engagement of Acetylhydrolase-IN-1 in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading methodologies to confirm the intracellular target engagement of Acetylhydrolase-IN-1, a potent inhibitor of Platelet-Activating Factor Acetylhydrolase (PAF-AH). As direct experimental data for this compound is not extensively available in the public domain, this guide will utilize data from a close structural and functional analog, P11 , which selectively inhibits the intracellular isoforms of PAF-AH, namely PAFAH1B2 and PAFAH1B3.[1] This guide will objectively compare the performance of key target engagement confirmation techniques, provide detailed experimental protocols, and present supporting data to aid researchers in selecting the most appropriate method for their studies.
Introduction to this compound and its Target
This compound and its analog, P11, are small molecule inhibitors targeting Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1] PAF-AH is a family of enzymes that hydrolyze and inactivate Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and cancer pathogenesis.[2][3][4][5] The intracellular isoforms, PAFAH1B2 and PAFAH1B3, have been implicated in promoting cancer cell survival, making them attractive therapeutic targets.[1][6] Inhibition of these enzymes is expected to disrupt pro-tumorigenic signaling pathways.
Core Methodologies for Confirming Target Engagement
Two primary biophysical methods are widely employed to confirm the direct binding of a small molecule inhibitor to its intracellular target: the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[7][8] This change in thermal stability is then detected, typically by Western blotting, as a shift in the protein's melting curve. An increase in the melting temperature (Tm) upon inhibitor treatment indicates target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of a specific class of enzymes.[9][10][11] In a competitive ABPP experiment, pre-treatment of cells with an inhibitor like this compound will block the binding of the activity-based probe to the target enzyme. This reduction in probe labeling, often quantified by fluorescence scanning of a gel or by mass spectrometry, provides a direct measure of target engagement and can be used to determine the inhibitor's potency (IC50) in a cellular context.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competitive binding between an inhibitor and an activity-based probe for the enzyme's active site. |
| Primary Readout | Shift in the melting temperature (Tm) of the target protein. | Reduction in probe labeling of the target enzyme. |
| Quantitative Data | EC50 (cellular thermal shift) | IC50 (in-cell enzyme inhibition) |
| Specificity | Target-specific (requires a specific antibody for detection). | Class-specific (probes target families of enzymes), but can provide proteome-wide selectivity information. |
| Throughput | Can be adapted for higher throughput (e.g., 96-well format). | Amenable to high-throughput screening formats. |
| Advantages | Does not require a chemical probe for the target; directly measures binding. | Provides a direct readout of enzyme activity; can be used to screen for inhibitors and assess selectivity across an entire enzyme family. |
| Limitations | Requires a specific and sensitive antibody for the target protein; not all ligand binding events result in a significant thermal shift. | Requires the availability of a suitable activity-based probe for the enzyme class of interest. |
Experimental Data: P11 as an Analog for this compound
The following data for the PAFAH1B2/1B3 inhibitor, P11, demonstrates the utility of ABPP in confirming target engagement.
| Inhibitor | Target | Method | Cellular IC50 | Reference |
| P11 | PAFAH1B2 | ABPP | ~40 nM | [1] |
| P11 | PAFAH1B3 | ABPP | ~900 nM | [1] |
Signaling Pathway and Experimental Workflows
PAF-AH Signaling in Cancer
Inhibition of PAFAH1B2 by compounds like this compound is expected to disrupt signaling pathways that promote cancer cell survival. One such proposed pathway involves the p44/42 MAPK, Akt, Mdm2, and p53 proteins.[12]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
Detailed Experimental Protocols
CETSA Protocol for PAFAH1B2
This protocol is adapted from generalized CETSA procedures.[13][14]
-
Cell Culture and Treatment:
-
Culture cancer cells expressing PAFAH1B2 to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS containing protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine protein concentration and normalize samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PAFAH1B2, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Normalize the intensities to the non-heated control.
-
Plot the percentage of soluble PAFAH1B2 against temperature to generate melting curves and determine the Tm.
-
Competitive ABPP Protocol for PAFAH1B2/1B3
This protocol is based on methods used for the characterization of the P11 inhibitor.[1]
-
Cell Culture and Inhibitor Treatment:
-
Culture cancer cells to 80-90% confluency.
-
Treat cells with a dose-response range of this compound or vehicle (DMSO) for 4 hours at 37°C.
-
-
Probe Labeling:
-
Add a cell-permeable serine hydrolase activity-based probe (e.g., FP-alkyne) to the cells and incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells.
-
Perform a click chemistry reaction by adding a reporter tag (e.g., rhodamine-azide) to the cell lysate to attach it to the alkyne-modified probe.
-
-
Protein Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to PAFAH1B2 and PAFAH1B3.
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Alternative Target Engagement Strategies: Designed Ankyrin Repeat Proteins (DARPins)
While small molecule inhibitors like this compound are a primary focus in drug development, alternative targeting modalities are also gaining prominence. Designed Ankyrin Repeat Proteins (DARPins) are a class of engineered scaffold proteins that can be designed to bind with high affinity and specificity to a target protein.[15][16]
For example, the DARPin G3 has been developed to target the HER2 receptor with high affinity.[17][18][19] While not a direct competitor for inhibiting PAF-AH, the principles of confirming its target engagement are similar and offer a comparative perspective.
| Feature | Small Molecule Inhibitor (e.g., this compound) | DARPin (e.g., G3) |
| Nature | Synthetic small molecule | Engineered protein |
| Targeting | Typically targets enzymatic active sites or allosteric pockets. | Can be engineered to bind to various surface epitopes of a target protein. |
| Confirmation Methods | CETSA, ABPP, Western Blot for downstream effects. | ELISA, Surface Plasmon Resonance (SPR), Flow Cytometry, Immunofluorescence, CETSA. |
Conclusion
Confirming the target engagement of this compound in a cellular context is crucial for its validation as a therapeutic agent. Both CETSA and ABPP are powerful techniques that provide direct evidence of target binding. ABPP offers the advantage of directly measuring enzyme inhibition and assessing selectivity across the serine hydrolase family, as demonstrated by the data available for the analog P11. CETSA provides a complementary approach that does not rely on a chemical probe. The choice of method will depend on the specific research question, available resources (such as specific antibodies or activity-based probes), and the desired throughput. Understanding the downstream signaling effects of PAF-AH inhibition further strengthens the validation of target engagement and provides insights into the inhibitor's mechanism of action.
References
- 1. Selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3 that impairs cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 3. The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses. | Semantic Scholar [semanticscholar.org]
- 4. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling of Oncogene-Driven Changes in Metabolism Reveals Broad Dysregulation of PAFAH1B2 and 1B3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes | Semantic Scholar [semanticscholar.org]
- 11. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 12. Platelet-activating factor acetyl hydrolase IB2 dysregulated cell proliferation in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. DARPins: Promising Scaffolds for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FcγRIIA-specific DARPins as novel tools in blood cell analysis and platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. preprints.org [preprints.org]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Orthogonal Validation of Acetylhydrolase-IN-1's Effects
For researchers, scientists, and drug development professionals investigating the role of intracellular Platelet-Activating Factor Acetylhydrolase (PAF-AH), this guide provides a comparative overview of orthogonal assays essential for validating the findings related to the specific inhibitor, Acetylhydrolase-IN-1. This document outlines a multi-pronged strategy to confirm target engagement, cellular activity, and downstream biological effects of this inhibitor, supported by detailed experimental protocols and data presentation formats.
This compound is an inhibitor of the intracellular Type I PAF acetylhydrolase (PAF-AH Ib), an enzyme responsible for inactivating the potent lipid mediator, Platelet-Activating Factor (PAF), by hydrolyzing its acetyl group. Validating the on-target effects of this inhibitor is crucial to accurately interpret experimental results and advance our understanding of PAF-AH Ib's role in cellular signaling. An orthogonal approach, employing multiple, distinct methodologies, provides a robust framework for confirming the inhibitor's mechanism of action.
Comparative Overview of Orthogonal Validation Assays
To build a compelling case for the specific action of this compound, a combination of assays targeting different stages of the inhibitor's mechanism is recommended. The following table summarizes key orthogonal assays, their principles, and the nature of the data they provide.
| Validation Stage | Assay | Principle | Data Output | Key Advantages | Limitations |
| Direct Target Engagement | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of PAF-AH Ib upon binding of this compound in intact cells. | Thermal shift (ΔTm) and Isothermal dose-response curves (EC50). | Label-free; confirms target binding in a physiological context. | Requires a specific antibody for PAF-AH Ib; may not be suitable for all targets. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a luciferase-tagged PAF-AH Ib and a fluorescently labeled tracer or the inhibitor itself in live cells. | BRET ratio changes, indicating displacement of a tracer by the inhibitor (IC50). | Real-time measurement in live cells; high sensitivity. | Requires genetic engineering of cells; development of a suitable tracer can be challenging. | |
| Cellular Enzyme Activity | Intracellular PAF-AH Activity Assay (Colorimetric/Radiometric) | Measures the enzymatic activity of PAF-AH in cell lysates treated with this compound by detecting the product of PAF hydrolysis. | Inhibition of PAF-AH activity (IC50). | Direct measurement of enzymatic inhibition; kits are commercially available. | In vitro assay using cell lysates may not fully reflect the cellular environment. |
| Downstream Substrate Levels | LC-MS/MS Quantification of PAF | Quantifies the intracellular concentration of PAF, the substrate of PAF-AH, in cells treated with this compound. | Increase in intracellular PAF levels. | Highly sensitive and specific for quantifying the direct substrate. | Requires specialized equipment and expertise in mass spectrometry. |
| Biological Endpoint | Platelet Aggregation Assay | Measures the extent of platelet aggregation induced by PAF in the presence or absence of this compound (if studying intercellular PAF effects). | Inhibition of PAF-induced platelet aggregation. | Measures a functional biological outcome of PAF signaling. | Indirect measure of intracellular PAF-AH inhibition; relevant for studying secreted PAF. |
| Inflammatory Marker Assays (e.g., ELISA, qPCR) | Measures the levels of downstream inflammatory mediators (e.g., cytokines, chemokines) that are regulated by PAF signaling. | Reduction in the levels of pro-inflammatory markers. | Assesses the broader biological impact of inhibiting the PAF-AH/PAF pathway. | The link to direct PAF-AH inhibition can be complex and multifactorial. |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PAF-AH signaling pathway and the workflows of key orthogonal assays.
Caption: Intracellular PAF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the orthogonal validation of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key orthogonal assays.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: This assay is based on the principle that the binding of a ligand, such as this compound, to its target protein, PAF-AH Ib, increases the protein's thermal stability.[1][2] This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble PAF-AH Ib remaining.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat one set of cells with this compound at the desired concentration(s) and a control set with vehicle (e.g., DMSO) for a predetermined time.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[3]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[3]
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PAF-AH Ib, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble PAF-AH Ib relative to the unheated control against the temperature to generate melt curves for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Intracellular PAF-AH Activity Assay (Colorimetric)
Principle: This assay measures the enzymatic activity of PAF-AH in cell lysates by using a synthetic substrate, 2-thio PAF. Hydrolysis of 2-thio PAF by PAF-AH releases a free thiol, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
Protocol (adapted from commercially available kits): [4][5]
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells by sonication or homogenization in a cold assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2).
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Assay Procedure:
-
To a 96-well plate, add the cell lysate, assay buffer, and DTNB solution.
-
Initiate the reaction by adding the 2-thio PAF substrate.
-
Include a no-enzyme control (blank) and a positive control (recombinant PAF-AH).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405-414 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the PAF-AH activity based on the rate of color change and the extinction coefficient of the product.
-
Determine the percent inhibition of PAF-AH activity by this compound.
-
LC-MS/MS Quantification of Intracellular PAF
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of lipids.[6] This technique is used to measure the intracellular levels of PAF, the substrate of PAF-AH, which are expected to increase upon inhibition of the enzyme by this compound.
Protocol:
-
Cell Culture and Lipid Extraction:
-
Treat cells with this compound or vehicle.
-
Harvest and wash the cells.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or a modified version, adding a known amount of a deuterated PAF internal standard (e.g., [d4] 16:0 PAF) to each sample for accurate quantification.[6]
-
-
LC-MS/MS Analysis:
-
Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent.
-
Inject the samples into an LC-MS/MS system equipped with a reverse-phase column.
-
Separate the different lipid species using a gradient elution.
-
Detect and quantify PAF and the internal standard using selected reaction monitoring (SRM) in negative or positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known amounts of PAF.
-
Calculate the concentration of PAF in each sample by normalizing the peak area of endogenous PAF to the peak area of the internal standard and comparing it to the standard curve.
-
Compare the intracellular PAF levels between this compound-treated and vehicle-treated cells.
-
Platelet Aggregation Assay
Principle: This assay measures the ability of PAF to induce platelet aggregation.[7] If this compound effectively inhibits intracellular PAF-AH, leading to an increase in secreted PAF, this could potentially enhance platelet aggregation in a co-culture system or in response to exogenous stimuli that trigger PAF release. Conversely, if the primary effect is on intracellular PAF signaling, this assay may be less direct.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer, setting the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known concentration of PAF to the PRP to induce aggregation.
-
To test the effect of this compound, pre-incubate the cells that produce PAF with the inhibitor before co-culturing with platelets or collecting the conditioned media to stimulate platelets.
-
-
Data Analysis:
-
Record the change in light transmission over time.
-
Determine the maximum percentage of platelet aggregation.
-
Compare the aggregation response in the presence and absence of this compound pre-treatment.
-
By employing a combination of these orthogonal assays, researchers can build a robust body of evidence to validate the on-target effects of this compound, leading to a more comprehensive understanding of its mechanism of action and the biological roles of intracellular PAF acetylhydrolase.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. abcam.cn [abcam.cn]
- 5. content.abcam.com [content.abcam.com]
- 6. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
A Comparative Guide to Platelet-Activating Factor (PAF) Pathway Modulators for Researchers
For researchers, scientists, and drug development professionals, understanding the landscape of Platelet-Activating Factor (PAF) pathway modulators is critical for advancing investigations into inflammatory and thrombotic diseases. This guide provides a comparative analysis of several known PAF receptor antagonists, offering a benchmark for evaluating novel compounds. Due to the absence of publicly available information on "Acetylhydrolase-IN-1," this guide focuses on a selection of established modulators.
Introduction to the PAF Signaling Pathway
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] PAF exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[2] The concentration of PAF is tightly regulated by PAF acetylhydrolases (PAF-AH), enzymes that inactivate PAF through hydrolysis.[3] Modulation of the PAF pathway, primarily through antagonism of the PAF receptor, represents a key therapeutic strategy for various inflammatory conditions.[1]
Comparative Analysis of PAF Receptor Antagonists
The following tables summarize the in vitro potency of several well-characterized PAF receptor antagonists. The data is presented as IC50 values, representing the concentration of the antagonist required to inhibit 50% of a specific biological response (e.g., platelet aggregation), and Ki values, indicating the binding affinity of the antagonist to the PAF receptor. Lower values for both IC50 and Ki denote higher potency.
Table 1: IC50 Values for PAF-Induced Platelet Aggregation Inhibition
| Compound | Species | Assay Condition | IC50 | Reference(s) |
| Apafant (WEB 2086) | Human | Platelet Aggregation | 170 nM | [4][5] |
| Human | Neutrophil Aggregation | 360 nM | [4] | |
| BN-52021 (Ginkgolide B) | Human | PAF-induced Degranulation (Neutrophils) | 0.6 µM | [6] |
| Human | PAF-induced Superoxide Production (Neutrophils) | 0.4 µM | [6] | |
| Human | PAF-induced Chemotaxis (Eosinophils) | 7.0 µM | [7] | |
| Human | PAF-induced Chemotaxis (Neutrophils) | 23 µM | [7] | |
| CV-3988 | Rabbit | Platelet Aggregation | 3-30 µM | [8] |
| Rabbit | [3H]-PAF Binding to Platelets | 79 nM | [1] | |
| Human | [3H]-PAF Binding to Platelets | 160 nM | [1] | |
| Guinea-pig | [3H]-PAF Binding to Platelets | 180 nM | [1] | |
| Etizolam | Rabbit | PAF-induced Platelet Aggregation | 3.8 µM | [9][10] |
| Rabbit | [3H]-PAF Binding to Platelets | 22 nM | [9][10][11] | |
| Lexipafant | Human | PAF-enhanced Superoxide Generation (PMNs) | 0.046 µM | [2][12] |
| Human | PAF-enhanced Elastase Release (PMNs) | 0.05 µM | [2] | |
| Human | PAF-enhanced CD11b Expression (PMNs) | 0.285 µM | [2] | |
| Modipafant | Rabbit | PAF-induced Platelet Aggregation (2 min preincubation) | 5.6 nM | [13] |
| Rabbit | PAF-induced Platelet Aggregation (60 min preincubation) | 0.34 nM | [13] | |
| Rupatadine | Rabbit | PAF-induced Platelet Aggregation (Washed Platelets) | 0.20 µM | [14][15] |
| Rabbit | PAF-induced Platelet Aggregation (Platelet-Rich Plasma) | 2.9 µM | [15] | |
| Human | PAF-induced Platelet Aggregation (Platelet-Rich Plasma) | 0.68 µM | [14][16] |
Table 2: Ki Values for PAF Receptor Binding Inhibition
| Compound | Species/System | Ki | Reference(s) |
| Apafant (WEB 2086) | Human PAF Receptors | 9.9 nM | [17] |
| BN-52021 (Ginkgolide B) | Human Neutrophils | 1.3 µM | [6] |
| CV-3988 | Rabbit Platelets | 120 nM | [1] |
| Rupatadine | Rabbit Platelet Membranes ([3H]WEB-2086 binding) | 0.55 µM | [18] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative pharmacology. Below are detailed methodologies for key assays used to characterize PAF pathway modulators.
PAF-Induced Platelet Aggregation Assay
This assay is a gold-standard for assessing the functional antagonism of the PAF receptor on platelets.[19]
Objective: To determine the inhibitory effect of a test compound on PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn venous blood from healthy human donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Activating Factor (PAF).
-
Test compound (e.g., PAF receptor antagonist).
-
Phosphate Buffered Saline (PBS).
-
Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[20]
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to pellet the remaining cells.
-
The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline.[20]
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.
-
Add a known concentration of the test compound or vehicle control to a fresh aliquot of PRP and incubate for a specified time (e.g., 2 minutes) at 37°C with stirring.
-
Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation inhibition is calculated relative to the vehicle control.
-
An IC50 value is determined by testing a range of concentrations of the test compound and fitting the data to a dose-response curve.[19]
-
PAF Acetylhydrolase (PAF-AH) Activity Assay
This assay measures the enzymatic activity of PAF-AH, the enzyme responsible for PAF degradation.[21][22]
Objective: To quantify the activity of PAF-AH in a biological sample (e.g., plasma, cell lysate).
Materials:
-
Biological sample (plasma, serum, tissue homogenate, or cell lysate).[22]
-
PAF Acetylhydrolase Assay Kit (e.g., Cayman Chemical, Item No. 760901).[21][23][24]
-
Plate reader capable of measuring absorbance at 405-414 nm.[21]
Procedure (based on a colorimetric assay):
-
Sample Preparation:
-
Assay Reaction:
-
Add the sample to a 96-well plate.
-
Add the reaction buffer and DTNB.
-
Initiate the reaction by adding the 2-thio PAF substrate.
-
-
Measurement:
-
Immediately measure the absorbance at 405-414 nm at multiple time points to determine the rate of reaction.
-
-
Data Analysis:
-
Calculate the PAF-AH activity based on the rate of change in absorbance, using the extinction coefficient of the chromophore produced. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.[21]
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the PAF pathway and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified PAF Signaling Pathway.
Caption: Mechanisms of PAF Pathway Modulation.
Caption: Workflow for PAF-Induced Platelet Aggregation Assay.
References
- 1. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lexipafant inhibits platelet activating factor enhanced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor acetylhydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An antagonistic activity of etizolam on platelet-activating factor (PAF). In vitro effects on platelet aggregation and PAF receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. LEXIPAFANT | Benchchem [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Portico [access.portico.org]
- 16. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. caymanchem.com [caymanchem.com]
- 23. Clinical significance of plasma PAF acetylhydrolase activity measurements as a biomarker of anaphylaxis: Cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.plos.org [journals.plos.org]
Literature review of comparative studies involving Acetylhydrolase-IN-1
A Comparative Literature Review of Acetylhydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). Given the absence of a widely recognized inhibitor named "Acetylhydrolase-IN-1" in peer-reviewed literature, this review focuses on a comparative analysis of well-documented PAF-AH inhibitors, with a particular emphasis on darapladib, a compound that has undergone extensive clinical investigation.
Introduction to Platelet-Activating Factor Acetylhydrolase (PAF-AH)
Platelet-Activating Factor Acetylhydrolase (PAF-AH) is a family of enzymes that hydrolyze and inactivate Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in inflammatory and allergic processes.[1] There are two main intracellular isoforms (PAF-AH Ib and II) and one secreted plasma isoform, which is primarily associated with lipoproteins (Lp-PLA2).[1] The plasma form of PAF-AH has been a therapeutic target for various inflammatory diseases, including atherosclerosis.[1][2] Inhibition of PAF-AH is hypothesized to reduce the generation of pro-inflammatory products from the hydrolysis of oxidized phospholipids, thereby mitigating inflammation within atherosclerotic plaques.[3]
This guide will compare the performance of selected PAF-AH inhibitors based on available preclinical and clinical data, detail the experimental protocols used to evaluate these inhibitors, and visualize the relevant biological pathways and experimental workflows.
Quantitative Comparison of PAF-AH Inhibitors
The following tables summarize the available quantitative data for various PAF-AH inhibitors. Direct head-to-head comparative studies are limited, and therefore, the data is compiled from separate preclinical and clinical investigations.
Table 1: In Vitro Inhibitory Potency of PAF-AH Inhibitors
| Compound | Target | IC50 | pIC50 | Source |
| Darapladib | Lp-PLA2 | 0.27 nM | - | [4] |
| Rilapladib | Lp-PLA2 | 0.23 nM | - | [4] |
| Lp-PLA2-IN-14 | Lp-PLA2 | ~4.3 nM | - | [5] |
| ML256 | pPAFAH | 6 nM (human) | - | [6] |
| MAFP | PAF-AH | 3 µM | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50 is the negative logarithm of the IC50 value. MAFP (Methyl Arachidonyl Fluorophosphonate) is a general serine hydrolase inhibitor.
Table 2: In Vivo Efficacy of Darapladib in Preclinical Models
| Animal Model | Treatment | Key Quantitative Outcomes | Reference |
| Diabetic/Hypercholesterolemic Swine | Darapladib (10 mg/kg/day) | - Reduced plasma Lp-PLA2 activity by 89%- Reduced coronary artery plaque area by 61%- Significantly reduced necrotic core area | [3][7] |
| ApoE-deficient Mice | Darapladib (50 mg/kg/day) | - Inhibited plasma Lp-PLA2 activity by >60%- Significantly reduced aortic plaque area- Markedly reduced aortic MCP-1 mRNA expression | [7][8] |
| Angiotensin II-infused Mice | Darapladib (50 mg/kg/day) | - Reduced plasma Lp-PLA2 activity- Decreased cardiac Lp-PLA2 protein expression | [9][10] |
Table 3: Clinical Efficacy of Darapladib and Rilapladib
| Compound | Study Population | Dosage | Key Quantitative Outcomes | Reference |
| Darapladib | Patients with Stable Coronary Heart Disease | 40, 80, and 160 mg daily for 12 weeks | - Dose-dependent inhibition of Lp-PLA2 activity by ~43%, 55%, and 66% respectively | [11] |
| Darapladib | Patients with Coronary Heart Disease | 160 mg daily for 12 months | - Inhibited Lp-PLA2 activity by 59%- Halted the increase in necrotic core volume | [3][12] |
| Rilapladib | Alzheimer's Disease Patients | 250 mg once daily | - Reduced plasma Lp-PLA2 activity by approximately 80% | [7] |
| Rilapladib | Healthy Male Subjects | 250 mg enteric coated | - ~90% inhibition of Lp-PLA2 at 24 hours post-dose | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
PAF-AH/Lp-PLA2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available assay kits and is a common method for screening inhibitors.
-
Principle: The assay utilizes a synthetic substrate, 2-thio PAF. Upon hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH, a free thiol is generated. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 405-414 nm. The rate of color development is proportional to the PAF-AH activity.
-
Materials:
-
96-well microplate
-
Microplate reader
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
2-thio PAF substrate solution
-
DTNB reagent
-
Purified human plasma PAF-AH or sample containing PAF-AH (e.g., plasma, cell lysate)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Assay Setup:
-
100% Initial Activity Wells: Add assay buffer and the solvent used for the inhibitor.
-
Inhibitor Wells: Add the serially diluted inhibitor solutions.
-
Background Wells: Add assay buffer without the enzyme.
-
-
Enzyme Addition: Add the PAF-AH enzyme solution to the "100% Initial Activity" and "Inhibitor" wells.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the 2-thio PAF substrate solution to all wells to start the enzymatic reaction.
-
Development: Add the DTNB reagent to all wells.
-
Measurement: Immediately begin monitoring the absorbance at 405-414 nm in kinetic mode for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the background rate from all other rates.
-
Determine the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
In Vivo Animal Models of Atherosclerosis
-
Diabetic/Hypercholesterolemic Swine Model: [7]
-
Animal Model: Domestic pigs are rendered diabetic with streptozotocin (B1681764) and fed a high-fat, high-cholesterol diet to induce hypercholesterolemia and atherosclerosis.
-
Treatment: Animals are randomized to receive either the inhibitor (e.g., darapladib) or a vehicle control orally once daily for a specified duration (e.g., 24 weeks).
-
Outcome Measures:
-
Plasma Lp-PLA2 Activity: Measured using a radiometric or colorimetric assay at baseline and throughout the study.
-
Histological Analysis: At the end of the study, coronary arteries are harvested, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, Masson's trichrome) to quantify plaque area, necrotic core area, and fibrous cap thickness.
-
Gene Expression Analysis: RNA is extracted from arterial tissue to measure the expression of inflammatory markers (e.g., MCP-1, VCAM-1) using quantitative real-time PCR.
-
-
-
ApoE-deficient Mouse Model: [8]
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis, are fed a high-fat diet.
-
Treatment: Mice are treated with the inhibitor or vehicle via oral gavage daily for a defined period (e.g., 6-12 weeks).
-
Outcome Measures:
-
Serum Lp-PLA2 Activity: Measured from blood samples.
-
Atherosclerotic Lesion Analysis: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the total plaque area is quantified.
-
Inflammatory Marker Analysis: Serum levels of inflammatory cytokines (e.g., IL-6, hs-CRP) are measured by ELISA.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to PAF-AH inhibition.
Caption: The pro-atherogenic signaling pathway of Lp-PLA2 and the point of intervention for inhibitors.
Caption: A generalized workflow for the preclinical evaluation of Lp-PLA2 inhibitors.
References
- 1. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biology of platelet-activating factor acetylhydrolase (PAF-AH, lipoprotein associated phospholipase A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
Validating the On-Target Effects of Acetylhydrolase-IN-1: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effects of Acetylhydrolase-IN-1, a known inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase, more commonly known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). Validating that a small molecule inhibitor engages its intended target is a critical step in drug discovery and chemical biology to ensure that the observed phenotype is a direct result of modulating the target's activity. This guide will focus on genetic-based validation techniques and compare them with the pharmacological approach using this compound.
Introduction to Platelet-Activating Factor Acetylhydrolases (PAF-AH)
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events.[1] The activity of PAF is tightly regulated by its synthesis and degradation. PAF acetylhydrolases (PAF-AHs) are a family of enzymes that inactivate PAF by hydrolyzing the acetyl group at the sn-2 position.[2][3][4][5]
In mammals, there are three main types of PAF-AH: one plasma (or secreted) form and two intracellular forms (PAF-AH I and PAF-AH II).
-
Plasma PAF-AH (Lp-PLA2 or PLA2G7): This is a monomeric enzyme found in the circulation, primarily associated with lipoproteins.[6][3][4] It hydrolyzes PAF and also oxidized phospholipids, implicating it in atherosclerosis and other inflammatory diseases.[3]
-
Intracellular PAF-AH I (PAFAH1B complex): This is a heterotrimeric enzyme composed of two catalytic subunits, PAFAH1B2 (alpha2) and PAFAH1B3 (alpha1), and a non-catalytic regulatory subunit, PAFAH1B1 (LIS1).[7][8] This complex is crucial for brain development and spermatogenesis.[7][8]
-
Intracellular PAF-AH II: This is a monomeric enzyme that, like the plasma form, can also hydrolyze oxidized phospholipids.[6][3]
Given the distinct roles of these isoforms, isoform-specific inhibitors are valuable tools for research and potential therapeutics. This guide will focus on validating inhibitors targeting the catalytic subunits of the intracellular PAF-AH I complex, PAFAH1B2 and PAFAH1B3, as well as the plasma form, PLA2G7.
The Role of Genetic Validation
Genetic approaches provide a powerful and specific means to validate the on-target effects of a pharmacological inhibitor. By reducing or eliminating the expression of the target protein, one can assess whether the resulting phenotype mimics the effects of the inhibitor. The primary genetic methods for target validation include:
-
CRISPR-Cas9 Gene Knockout: This technology allows for the permanent disruption of a target gene, leading to a complete loss of protein expression.
-
siRNA/shRNA Gene Knockdown: These RNA interference techniques reduce the expression of the target gene by degrading its mRNA, resulting in a transient or stable reduction in protein levels.
By comparing the cellular or physiological consequences of genetic perturbation with the effects of this compound, researchers can gain strong evidence for on-target activity.
Experimental Data: Pharmacological vs. Genetic Inhibition
While specific data for "this compound" is not publicly available, we can draw comparisons from studies on other selective PAF-AH inhibitors, such as P11 , a selective inhibitor of PAFAH1B2 and PAFAH1B3, and darapladib (B1669826) , a specific inhibitor of PLA2G7.
Table 1: Comparison of Expected Outcomes from Pharmacological and Genetic Inhibition of PAFAH1B2/B3
| Experimental Readout | Expected Outcome with P11 (PAFAH1B2/B3 Inhibitor) | Expected Outcome with PAFAH1B2/B3 Knockdown/Knockout | Rationale for On-Target Effect |
| Cancer Cell Viability | Decreased survival of cancer cell lines. | Impaired cancer cell survival and tumor growth.[7] | Phenotypic concordance between pharmacological inhibition and genetic perturbation suggests the anti-cancer effect is mediated through PAFAH1B2/B3. |
| Hepatocellular Carcinoma (HCC) Cell Proliferation | Inhibition of proliferation in HepG2, Huh7, and MHCC-97H cells.[9] | siRNA-induced silencing impairs the proliferation of HCC cells.[6][9] | Similar anti-proliferative effects strongly support that the inhibitor's mechanism of action is through the target enzymes. |
| HCC Cell Invasion and Migration | Not explicitly stated for P11, but expected to be reduced. | siRNA-induced silencing significantly impairs invasion and migratory ability.[6][9] | Correlation in the reduction of cell motility would further validate the on-target activity of the inhibitor. |
Table 2: Comparison of Expected Outcomes from Pharmacological and Genetic Inhibition of PLA2G7
| Experimental Readout | Expected Outcome with Darapladib (PLA2G7 Inhibitor) | Expected Outcome with PLA2G7 Knockdown/Knockout | Rationale for On-Target Effect |
| Diffuse Large B-cell Lymphoma (DLBCL) Cell Viability | Noticeably restrained DLBCL cell viability and induced apoptosis.[10] | Knocking down PLA2G7 expression impairs the migration and proliferation of DLBCL cells while promoting their apoptotic death.[10] | The consistent induction of apoptosis and reduction in viability confirms the on-target effect of the inhibitor in this cancer type. |
| Macrophage Phenotype in HCC | Shift in macrophage phenotype, mitigating immunosuppressive features.[11] | Not explicitly tested with knockdown, but PLA2G7high macrophages are associated with reduced pro-inflammatory and T-cell activation signatures.[11] | If the inhibitor phenocopies the effects of a PLA2G7-low state on macrophage function, it validates the on-target immunomodulatory effect. |
| Coronary Heart Disease (CHD) Risk | Clinical trials with darapladib did not show a significant reduction in coronary events. | Genetic variants that reduce PLA2G7 activity have no significant effect on the risk of coronary heart disease.[12][13] | The lack of a strong clinical effect with both the inhibitor and genetic variants suggests that while PLA2G7 is a biomarker, its inhibition may not be a robust therapeutic strategy for CHD. |
Experimental Protocols
Protocol 1: Validating On-Target Effects on Cancer Cell Viability (PAFAH1B2/B3)
1. Cell Culture:
- Culture human and mouse cancer cell lines (e.g., PC3, HepG2, Huh7, MHCC-97H) in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Pharmacological Inhibition:
- Treat cells with varying concentrations of this compound or a known PAFAH1B2/B3 inhibitor like P11.
- Use a vehicle control (e.g., DMSO).
- Incubate for a specified period (e.g., 48-72 hours).
3. Genetic Inhibition (siRNA Knockdown):
- Transfect cells with siRNAs targeting PAFAH1B2 and/or PAFAH1B3.
- Use a non-targeting siRNA as a negative control.
- Allow for sufficient time for protein knockdown (e.g., 48-72 hours).
4. Cell Viability Assay (e.g., CCK8 or MTT):
- After the treatment or knockdown period, add the viability reagent to the cells.
- Incubate as per the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Normalize the results to the respective controls.
5. Data Analysis:
- Compare the dose-dependent effect of the inhibitor on cell viability with the effect of siRNA-mediated knockdown. A similar reduction in viability supports on-target activity.
Protocol 2: Western Blot for Protein Knockdown Verification
1. Cell Lysis:
- After siRNA transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against PAFAH1B2, PAFAH1B3, or PLA2G7, and a loading control (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry Analysis:
- Quantify the band intensities and normalize the target protein levels to the loading control to confirm the efficiency of the knockdown.
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for validating on-target effects.
Caption: Simplified PAF signaling and inactivation pathway.
Conclusion
Validating the on-target effects of a small molecule inhibitor like this compound is paramount for the rigorous interpretation of experimental results. By employing genetic techniques such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout to phenocopy the effects of the inhibitor, researchers can confidently attribute the observed biological outcomes to the modulation of the intended PAF acetylhydrolase isoform. This comparative approach, combining pharmacological and genetic evidence, provides a robust framework for target validation in drug discovery and academic research.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of PAFAH1B3 as Candidate Prognosis Marker and Potential Therapeutic Target for Hepatocellular Carcinoma [frontiersin.org]
- 7. A selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3 that impairs cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor acetyl hydrolase IB2 dysregulated cell proliferation in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of PAFAH1B3 as Candidate Prognosis Marker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of PLA2G7 as a novel biomarker of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting PLA2G7 reverses the immunosuppressive function of intratumoral macrophages and augments immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLA2G7 phospholipase A2 group VII [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. PLA2G7 genotype, Lp-PLA2 activity and coronary heart disease risk in 10,494 cases and 15,624 controls of European ancestry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acetylhydrolase-IN-1
Researchers and scientists handling Acetylhydrolase-IN-1 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing risks and promoting best practices in chemical handling.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety information is summarized in the table below. Always handle the compound in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).
Table 1: Summary of Safety Information for this compound
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) | First Aid Measures |
| Causes skin irritation.[1] | Wash thoroughly after handling.[1] | Protective gloves, eye protection, face protection.[1][2] | If on skin: Wash with plenty of water.[1] |
| Causes serious eye irritation.[1][2] | Wear eye protection/face protection.[2] | Safety goggles or face shield.[3] | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| May cause respiratory irritation.[4] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4] | NIOSH/MSHA or European Standard EN 149 approved respirator in case of inadequate ventilation.[3] | If inhaled: Remove person to fresh air and keep comfortable for breathing.[3] |
| Harmful if swallowed.[2] | Do not eat, drink or smoke when using this product.[2] | Not applicable. | If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] |
| Suspected of damaging fertility or the unborn child.[2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] | Not applicable. | If exposed or concerned: Get medical advice/attention.[2] |
Step-by-Step Disposal Protocol for this compound
The primary disposal method for this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant.[2] Do not pour the chemical down the drain or discard it as regular trash.
1. Preparing for Disposal:
- Consult Local Regulations: Before proceeding, familiarize yourself with your institution's and local authority's specific chemical waste disposal guidelines.
- Gather Materials: You will need a designated hazardous waste container that is clearly labeled, appropriate PPE (gloves, safety goggles, lab coat), and materials for cleaning up any potential spills.
2. Disposal of Unused Solid this compound:
- If the compound is in its original container, ensure the cap is tightly sealed.
- Place the container in a secondary, larger, leak-proof container.
- Label the outer container clearly as "Hazardous Waste" and include the chemical name "this compound".
- Store the container in a designated hazardous waste accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
3. Disposal of this compound Solutions:
- Solutions of this compound, including experimental residues, should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," the chemical name, and the solvent used (e.g., "this compound in DMSO").
- Contaminated solvents should be disposed of as hazardous waste.
- Aqueous solutions containing minor residues may in some cases be poured down the drain with copious amounts of water, but only if permitted by local regulations and if the solution does not contain other hazardous materials. Given the hazards of this compound, it is best to collect all solutions as hazardous waste.
4. Decontamination and Disposal of Empty Containers:
- Empty containers that held this compound must be decontaminated before disposal.
- Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
- Collect the rinsate (the solvent used for rinsing) in the designated hazardous waste container for solvents.[5][6] This rinsate must be disposed of as hazardous waste.[5]
- After triple rinsing, deface or remove the original label from the container.[6]
- The rinsed and dried container can then be disposed of as regular laboratory glassware or plastic waste, in accordance with your institution's policies.
5. Spill Cleanup:
- In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
- Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
- Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
- Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assaygenie.com [assaygenie.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling of Acetylhydrolase-IN-1: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Acetylhydrolase-IN-1. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to minimize risk and ensure regulatory compliance. While specific toxicity data for this compound may be limited, it is crucial to handle the compound with the utmost care, assuming it to be hazardous. General safety precautions for handling potent enzyme inhibitors should be strictly followed.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose | Citation |
| Eye/Face | Chemical safety goggles and/or a face shield | To prevent splashes. | [1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. Inspect for tears before use and change frequently. | [1][2] |
| Body | A lab coat or chemical-resistant apron. Full-length pants and closed-toe shoes are mandatory. | To protect skin from potential spills. | [1] |
| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or a full-face respirator. | Required when handling the solid form where dust may be generated, if engineering controls are insufficient, or in case of inadequate ventilation. | [1][3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is essential for safety.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly.[1] The work area, typically a certified chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting :
-
Experimental Use : Conduct all manipulations of the compound within the fume hood.[1]
-
Spill Management :
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : All waste materials, including empty containers, contaminated gloves, and absorbent pads, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
